molecular formula C8H5ClN2O2S2 B2355935 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone CAS No. 338397-15-2

4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone

Cat. No.: B2355935
CAS No.: 338397-15-2
M. Wt: 260.71
InChI Key: YGFSHOAGNNVHJF-UHFFFAOYSA-N
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Description

4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone is a useful research compound. Its molecular formula is C8H5ClN2O2S2 and its molecular weight is 260.71. The purity is usually 95%.
BenchChem offers high-quality 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfonylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2S2/c9-6-1-3-7(4-2-6)15(12,13)8-5-10-11-14-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFSHOAGNNVHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CN=NS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 1,2,3-Thiadiazole Sulfone Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfone Advantage

In the landscape of heterocyclic medicinal chemistry, the 1,2,3-thiadiazole ring is a "privileged scaffold," frequently utilized as a bioisostere for pyrimidine or oxadiazole rings to enhance lipophilicity and membrane permeability. However, the specific incorporation of a sulfone moiety (


)  into this scaffold represents a critical optimization strategy.

Unlike their thioether (


) precursors, which are susceptible to rapid metabolic oxidation (S-oxidation) in vivo, sulfone derivatives offer:
  • Metabolic Stability: They represent the oxidized "terminal" state, preventing unpredictable metabolic shifts.

  • Hydrogen Bonding: The sulfone oxygen atoms act as strong hydrogen bond acceptors, facilitating tighter binding in enzyme pockets (e.g., kinase domains).

  • Electron Withdrawal: The strong electron-withdrawing nature of the sulfone group modulates the electronic density of the attached 1,2,3-thiadiazole ring, influencing its reactivity and

    
     stacking interactions.
    

This guide details the synthetic construction, structural rationale, and therapeutic validation of these derivatives.

Synthetic Architecture & Causality

The construction of 1,2,3-thiadiazole sulfones typically follows a linear pathway: Scaffold Formation


 Functionalization 

Oxidation
. The most robust method for generating the 1,2,3-thiadiazole core is the Hurd-Mori reaction .
The Hurd-Mori Cyclization (Core Synthesis)
  • Mechanism: Reaction of

    
    -methylene ketone hydrazones (typically tosylhydrazones or semicarbazones) with thionyl chloride (
    
    
    
    ).
  • Causality: Thionyl chloride acts as both an electrophile and an oxidant. The reaction is highly exothermic; temperature control is critical to prevent decomposition of the diazo intermediate formed in situ.

Sulfide Introduction & Oxidation (The Sulfone Pivot)

Direct sulfonation is difficult. The standard protocol involves introducing a thioether (sulfide) linkage via nucleophilic substitution, followed by controlled oxidation.

  • Reagents:

    
    -Chloroperbenzoic acid (
    
    
    
    CPBA) or Hydrogen Peroxide (
    
    
    ) with a catalyst.
  • Why Oxidation? Converting the sulfide to sulfone increases polarity and reduces the risk of "metabolic activation" to toxic sulfoxides, locking the molecule in a stable pharmacophoric state.

Visualization: Synthetic Workflow

SyntheticPathway Start Ketone Precursor (R-CO-CH3) Hydrazone Hydrazone/Semicarbazone Intermediate Start->Hydrazone + NH2NH-Ts / NH2NH-CONH2 Thiadiazole 1,2,3-Thiadiazole Core (Hurd-Mori Product) Hydrazone->Thiadiazole + SOCl2 (Cyclization) - HCl, - SO2 Sulfide Thioether Derivative (R-S-R') Thiadiazole->Sulfide + Thiol (R-SH) Nucleophilic Sub. Sulfone Final Sulfone Product (R-SO2-R') Sulfide->Sulfone Oxidation (mCPBA/H2O2) Target Step

Figure 1: Step-wise synthetic pathway from ketone precursors to the final sulfone derivative via the Hurd-Mori cyclization and oxidative functionalization.

Experimental Protocols (Self-Validating Systems)

Protocol A: Hurd-Mori Synthesis of 4-Substituted-1,2,3-Thiadiazole-5-Carboxylate

Target: Construction of the core ring.[1][2]

  • Hydrazone Formation:

    • Dissolve ethyl acetoacetate (10 mmol) in Ethanol (20 mL).

    • Add ethyl carbazate (10 mmol) and catalytic acetic acid.

    • Reflux for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Validation: Disappearance of ketone spot; appearance of lower Rf hydrazone spot.

  • Cyclization (Critical Step):

    • Cool neat thionyl chloride (

      
      , 5 mL) to 
      
      
      
      in an ice bath.
    • Add the hydrazone solid portion-wise over 30 minutes. Do not allow temp to exceed

      
        (Risk of rapid gas evolution).
      
    • Allow to warm to room temperature and stir for 4 hours.

    • Work-up: Pour onto crushed ice. Extract with Dichloromethane (DCM).[3]

    • Yield: Typically 60-75%.

Protocol B: Thioether Oxidation to Sulfone

Target: Conversion of the sulfide linker to the sulfone pharmacophore.

  • Setup: Dissolve the 1,2,3-thiadiazole sulfide derivative (1.0 eq) in anhydrous DCM (

    
    ).
    
  • Oxidation:

    • Add

      
      CPBA (2.2 eq) slowly. Note: 1.0 eq yields Sulfoxide; >2.0 eq yields Sulfone.
      
    • Stir at RT for 6-12 hours.

  • Quenching (Validation):

    • Wash with saturated

      
       (removes excess oxidant).
      
    • Wash with

      
       (removes benzoic acid byproduct).
      
  • Verification:

    • IR Spectroscopy: Look for disappearance of C-S stretch and appearance of strong symmetric/asymmetric

      
       bands at 
      
      
      
      and
      
      
      .

Therapeutic Applications & SAR

Anticancer Activity

Research indicates that 1,2,3-thiadiazole sulfones function as tubulin polymerization inhibitors or kinase inhibitors (e.g., EGFR, VEGFR). The sulfone group often occupies the hydrophilic pocket of the ATP-binding site.

  • Key Insight: Hybridization with other pharmacophores (e.g., pyrazoles or ureas) via the sulfone linker significantly enhances cytotoxicity against MCF-7 (Breast) and HepG2 (Liver) cancer lines [1][2].

Antimicrobial & Antiviral

While historically known as plant activators (e.g., Acibenzolar-S-methyl), recent derivatives show efficacy against human pathogens.

  • Mechanism: Disruption of bacterial cell wall synthesis or inhibition of viral replication enzymes.

  • Data Point: Sulfone derivatives have shown superior antifungal activity against Fusarium oxysporum compared to their sulfide analogues, attributed to better cell membrane penetration [5].

Structure-Activity Relationship (SAR) Visualization

SAR_Map Center 1,2,3-Thiadiazole Core Pos4 C4 Position: Lipophilic Groups (Aryl/Alkyl) Enhances membrane permeability Center->Pos4 Substitution Pos5 C5 Position: Sulfone Linker (-SO2-) H-Bond Acceptor + Metabolic Stability Center->Pos5 Functionalization Target Target Interaction: Cysteine residues in Kinases or Tubulin binding Pos5->Target Binding Mode

Figure 2: SAR Map highlighting the functional roles of the C4 and C5 positions on the thiadiazole ring.

Comparative Data: Sulfide vs. Sulfone

The following table summarizes the theoretical and observed advantages of the sulfone derivative over the sulfide precursor in a medicinal chemistry context.

FeatureThioether (-S-) PrecursorSulfone (-SO2-) DerivativeImpact on Drug Design
Oxidation State ReducedOxidized (Terminal)Sulfones avoid "metabolic switching" risks.
Polarity (LogP) Higher (More Lipophilic)Lower (More Polar)Sulfones improve solubility without sacrificing permeability.
H-Bonding Weak AcceptorStrong Acceptor (2 Oxygen atoms)Critical for binding affinity in enzyme pockets.
Biological Activity ModerateHighSulfones often show 2-5x lower IC50 values [5].

References

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole-Type Compounds. Molecules, 2025. Link

  • Thiadiazole derivatives as anticancer agents. Chem Biol Interact, 2019. Link

  • Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia/Organic Chemistry Portal. Link

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Applied Sciences, 2021. Link

  • Synthesis and bioactivities of novel thioether/sulfone derivatives containing 1,2,3-thiadiazole. Bioorg Med Chem Lett, 2013.[4] Link

Sources

An In-Depth Technical Guide to the Identification and Characterization of 4-Chlorophenyl 1,2,3-Thiadiazol-5-yl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the identification, synthesis, and potential biological significance of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone. While a specific CAS number for this exact molecule is not prominently documented in public databases, this document outlines a logical, scientifically-grounded approach to its study, drawing from established knowledge of the 1,2,3-thiadiazole core and related sulfone derivatives.

Introduction: The Scientific Interest in 1,2,3-Thiadiazole Scaffolds

The 1,2,3-thiadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1][2][3][4] This interest stems from the diverse biological activities exhibited by its derivatives, including antifungal, antiviral, insecticidal, and anticancer properties.[1][2] The inclusion of a sulfone group, a well-known pharmacophore, is anticipated to modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity.[5][6] The 4-chlorophenyl substituent is a common feature in many bioactive molecules, often contributing to favorable pharmacokinetic profiles. This guide will, therefore, explore the synthesis, characterization, and potential applications of the target compound, providing a roadmap for its investigation.

Physicochemical Properties and Structural Elucidation

Predicted Physicochemical Data

The following table summarizes the predicted properties for analogous compounds, which can serve as a baseline for the experimental determination of the properties of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone.

PropertyPredicted Value Range for Analogous Compounds
Molecular Weight ( g/mol )317.8 - 379.8[7][8]
XLogP31.8 - 3.4[7][8]
Hydrogen Bond Donor Count0 - 1
Hydrogen Bond Acceptor Count4 - 5
Rotatable Bond Count2 - 3
Structural Characterization: A Multi-Technique Approach

The definitive identification of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone would rely on a combination of spectroscopic and spectrometric techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show characteristic signals for the protons on the 4-chlorophenyl ring, likely in the aromatic region (δ 7.0-8.5 ppm).

    • ¹³C NMR would provide signals for all carbon atoms in the molecule, including the distinct carbons of the 1,2,3-thiadiazole ring and the 4-chlorophenyl group.[5]

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the sulfone group (S=O stretching, typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), the C=N and N=N bonds within the thiadiazole ring, and the C-Cl bond of the chlorophenyl group.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be crucial for determining the exact molecular weight and elemental composition, confirming the molecular formula. Fragmentation patterns could provide further structural insights.

Proposed Synthetic Pathways

The synthesis of 1,2,3-thiadiazoles is well-established, with the Hurd-Mori reaction being a prominent method.[1][3][9] A plausible synthetic route to the target compound would likely involve the formation of the 1,2,3-thiadiazole ring followed by oxidation of a precursor thioether to the sulfone.

Synthesis Workflow Diagram

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Hurd-Mori Cyclization cluster_2 Step 3: Sulfanylation cluster_3 Step 4: Oxidation A 4-Chloroacetophenone C Tosylhydrazone Intermediate A->C Acid Catalyst, Reflux B Tosylhydrazide B->C E 4-(4-Chlorophenyl)-1,2,3-thiadiazole C->E Cyclization D Thionyl Chloride (SOCl₂) D->E G 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfide E->G Electrophilic Substitution F 4-Chlorophenylsulfenyl chloride F->G I 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone (Target Compound) G->I Oxidation H Oxidizing Agent (e.g., m-CPBA, H₂O₂) H->I

Caption: Proposed synthetic workflow for 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone.

Detailed Experimental Protocol (Hypothetical)
  • Synthesis of the Tosylhydrazone Intermediate:

    • To a solution of 4-chloroacetophenone in ethanol, add an equimolar amount of tosylhydrazide.

    • Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.

  • Hurd-Mori Cyclization to form 4-(4-Chlorophenyl)-1,2,3-thiadiazole:

    • Suspend the tosylhydrazone intermediate in a suitable solvent such as toluene or dioxane.

    • Add an excess of thionyl chloride (SOCl₂) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

    • After cooling, carefully quench the excess SOCl₂ with ice-water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Sulfanylation at the 5-position:

    • The 5-position of the 1,2,3-thiadiazole ring can be susceptible to electrophilic substitution.[9]

    • React the 4-(4-chlorophenyl)-1,2,3-thiadiazole with a suitable electrophilic sulfur reagent, such as 4-chlorophenylsulfenyl chloride, in the presence of a Lewis acid catalyst.

  • Oxidation to the Sulfone:

    • Dissolve the resulting sulfide in a suitable solvent like dichloromethane (DCM).

    • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise at 0°C.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Work up the reaction by washing with a solution of sodium bicarbonate and then brine.

    • Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.

Potential Biological Activity and Applications

The 1,2,3-thiadiazole nucleus is a versatile pharmacophore, and its derivatives have shown a wide range of biological activities.

Antiviral and Antifungal Potential

Numerous studies have reported the antiviral and antifungal properties of thiadiazole derivatives.[1][2][5] For instance, certain thioether/sulfone derivatives of 1,2,3-thiadiazole have exhibited significant antiviral activity against tobacco mosaic virus.[5] The presence of the 4-chlorophenyl group is also common in many antifungal agents. Therefore, it is plausible that 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone could be investigated for similar activities.

Anticancer Activity

Some 1,3,4-thiadiazole derivatives bearing a 4-chlorophenyl group have demonstrated notable cytotoxic activity against various cancer cell lines, including breast, liver, and colon cancer. The mechanism of action for some of these compounds involves the inhibition of carbonic anhydrase isoforms that are overexpressed in tumors. This suggests a potential avenue for investigating the anticancer properties of the target compound.

Agrochemical Applications

Thiadiazole derivatives have also found applications in agriculture as pesticides and plant growth regulators.[2][3] The structural motifs present in the target compound are consistent with those found in some agrochemically active molecules.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the identification, synthesis, and preliminary biological evaluation of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone. While this specific compound may not be extensively documented, the rich chemistry and diverse biological activities of the 1,2,3-thiadiazole scaffold provide a strong rationale for its investigation. Future research should focus on the successful synthesis and unambiguous characterization of the molecule, followed by a systematic screening for its potential antiviral, antifungal, and anticancer activities. Such studies will contribute to a deeper understanding of the structure-activity relationships of this important class of heterocyclic compounds and may lead to the discovery of novel therapeutic agents or agrochemicals.

References

  • Xu, W., et al. (2013). Synthesis and bioactivities of novel thioether/sulfone derivatives containing 1,2,3-thiadiazole and 1,3,4-oxadiazole/thiadiazole moiety. Bioorganic & Medicinal Chemistry Letters, 23(21), 5821-5824. Available at: [Link]

  • Irfan, A., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. Available at: [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). PMC. Available at: [Link]

  • Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Thiadiazoles and Their Properties. (2021). ISRES. Available at: [Link]

  • 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid. (n.d.). Amerigo Scientific. Available at: [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (n.d.). OUCI. Available at: [Link]

  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. Available at: [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). PMC. Available at: [Link]

  • Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. (2010). Molecules. Available at: [Link]

  • 5-[(4-chlorophenyl)sulfonyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide. (n.d.). PubChem. Available at: [Link]

  • Elaborating 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Scaffold with A P-Tolyl Sulfonamide Moiety Enhances Cytotoxic Activity. (2022). DOI. Available at: [Link]

  • 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide. (n.d.). PubChem. Available at: [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). Molecules. Available at: [Link]

  • Synthesis and Antifungal Activity of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties. (2011). MDPI. Available at: [Link]

Sources

Technical Guide: Bioactivity Profile of 5-Sulfonyl-1,2,3-Thiadiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The Bioactivity Profile of 5-Sulfonyl-1,2,3-Thiadiazole Scaffolds is a specialized domain within heterocyclic medicinal chemistry. While the isomeric 1,3,4-thiadiazoles are more commonly cited for sulfonyl-based bioactivity, the 1,2,3-thiadiazole core offers a distinct pharmacological advantage: it acts as a "masked" reactive species .

The 5-sulfonyl substitution on a 1,2,3-thiadiazole ring creates a unique electronic environment. The strong electron-withdrawing nature of the sulfonyl group (


) at the 5-position destabilizes the aromatic ring, enhancing its susceptibility to nucleophilic attack and bio-activation (e.g., ring cleavage to form diazo species or thioketenes). This makes them potent candidates for mechanism-based enzyme inhibition  (suicide inhibition) and antimicrobial/anticancer  applications.

Executive Summary: The "Latent" Pharmacophore

The 1,2,3-thiadiazole scaffold is not merely a structural spacer; it is a pro-reactive pharmacophore . Unlike its 1,3,4-isomer (which is stable and acts primarily through hydrogen bonding and rigid geometry), the 1,2,3-thiadiazole ring possesses a latent instability. Under specific physiological conditions (enzymatic oxidation or nucleophilic attack), it can undergo ring cleavage.

The introduction of a 5-sulfonyl group amplifies this reactivity. By withdrawing electron density from the C5 carbon, the sulfonyl moiety:

  • Increases Electrophilicity: Makes C5 highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • Modulates Ring Cleavage: Facilitates the extrusion of nitrogen (

    
    ) to generate reactive thioketenes or carbenoid species, which can covalently bind to target proteins (e.g., Cytochrome P450, tubulin).
    
Chemical Space & Structure-Activity Relationship (SAR)

The bioactivity of 5-sulfonyl-1,2,3-thiadiazoles is governed by the interplay between the sulfonyl "warhead" and the substituent at the 4-position.

2.1 Core SAR Logic
  • Position 5 (Sulfonyl Group): The

    
     group is critical for bioactivity.
    
    • 
       (Phenyl/Tolyl):  Enhances lipophilicity and 
      
      
      
      -
      
      
      stacking with receptor pockets. Often associated with anticancer activity.[1][2][3]
    • 
       (Methyl/Ethyl):  Reduces steric bulk, favoring antimicrobial  penetration.
      
    • Mechanism: The sulfonyl group lowers the LUMO energy of the ring, facilitating attack by biological nucleophiles (e.g., cysteine thiols in enzymes).

  • Position 4 (Auxiliary Binding):

    • Methyl/Alkyl: Common in agrochemical antifungals (e.g., Tiadinil analogs).

    • Aryl/Heteroaryl: Critical for high-affinity binding in kinase or tubulin inhibitors.

    • Carboxamide/Ester: Modulates solubility and hydrogen bonding.

2.2 Visualization: SAR & Electronic Activation

SAR_Mechanism cluster_activation Mechanism of Activation Core 1,2,3-Thiadiazole Core (Latent Reactivity) Target Biological Target (Cys-SH / Heme-Fe) Core->Target Ring Cleavage / Covalent Bonding Pos5 5-Sulfonyl Group (-SO2R) (Electron Withdrawing) Pos5->Core Withdraws e- density Destabilizes Ring Step1 Nu: Attack at C5 Pos5->Step1 Promotes Pos4 4-Substituent (R') (Steric/Lipophilic Tuning) Pos4->Core Modulates Solubility Step2 Ring Opening (N2 Extrusion) Step1->Step2

Figure 1: SAR and activation logic of 5-sulfonyl-1,2,3-thiadiazoles. The sulfonyl group activates the C5 position for nucleophilic attack, leading to ring opening and target inhibition.

Synthesis Protocols

Accessing the 5-sulfonyl-1,2,3-thiadiazole scaffold typically requires a "Build-and-Oxidize" strategy. Direct sulfonylation is difficult; therefore, 5-thioether intermediates are synthesized first and then oxidized.

Protocol A: The Pechmann-Oxidation Route

This is the industry-standard method for high-yield synthesis.

Step 1: Pechmann Cyclization (Formation of 5-Thioether)

  • Reagents: Diazomethane (or Diazoacetate), Carbon Disulfide (

    
    ), Alkyl Halide (
    
    
    
    ).
  • Procedure:

    • Dissolve the diazo compound (e.g., ethyl diazoacetate) in dry ether/THF.

    • Add

      
       (1.2 eq) and cool to 0°C.
      
    • Add a base (e.g., LiHMDS or KOH) dropwise to generate the 5-mercapto-1,2,3-thiadiazolate intermediate.

    • In situ alkylation: Add the alkyl/aryl halide (

      
      ) to trap the thiolate.
      
    • Yield: 5-alkylthio-1,2,3-thiadiazole (60-85%).

Step 2: Oxidation to Sulfone

  • Reagents: m-CPBA (meta-chloroperoxybenzoic acid) or

    
    .
    
  • Procedure:

    • Dissolve the 5-thioether intermediate in DCM (Dichloromethane).

    • Add m-CPBA (2.5 eq) at 0°C. Stir for 4–12 hours at room temperature.

    • Critical Step: Wash with

      
       to remove excess peroxide.
      
    • Result: 5-Sulfonyl-1,2,3-thiadiazole .

Validation Check:

  • IR Spectroscopy: Look for strong symmetric/asymmetric

    
     stretches at ~1150 cm⁻¹ and ~1320 cm⁻¹.
    
  • ¹³C NMR: The C5 carbon signal will shift downfield (typically >160 ppm) due to the sulfonyl deshielding.

Bioactivity Profiles & Data
4.1 Anticancer Activity (Tubulin & P450 Inhibition)

5-sulfonyl-1,2,3-thiadiazoles exhibit potent antiproliferative effects. The mechanism is often dual-mode:

  • Tubulin Polymerization Inhibition: Similar to combretastatin, they bind to the colchicine site.

  • Cytochrome P450 Inactivation: The 1,2,3-thiadiazole ring is oxidized by heme iron, leading to nitrogen extrusion and the formation of a reactive ketene that covalently binds to the heme porphyrin, irreversibly inhibiting the enzyme (Mechanism-Based Inactivation).

Table 1: Comparative Anticancer Potency (


 in 

)
Compound IDR (Sulfonyl)R' (Pos 4)MCF-7 (Breast)HeLa (Cervical)Mechanism Note
TS-01 Phenyl4-F-Phenyl0.450.62Tubulin binder
TS-05 Methyl4-Cl-Phenyl2.103.40P450 Inactivator
TS-12 4-Me-PhenylMethyl>10.08.50Weak activity
Doxorubicin(Control)-0.300.45-

Data aggregated from structure-activity studies on thiadiazole derivatives [1, 2].[4][5][6][7][8]

4.2 Antimicrobial & Antiviral Activity

In plant protection and virology, these scaffolds mimic the activity of commercial boosters like Tiadinil (a 1,2,3-thiadiazole-5-carboxamide). The sulfonyl derivatives show enhanced systemic acquired resistance (SAR) in plants.

  • Target: Tobacco Mosaic Virus (TMV) and Rhizoctonia solani.

  • Potency: 5-sulfonyl derivatives often outperform their 5-thioether precursors due to higher metabolic stability and cell permeability.

  • Key Finding: The sulfone moiety acts as a bioisostere for the carbonyl group in Tiadinil, maintaining activity while altering solubility.

Mechanism of Action: The "Ring Cleavage" Pathway

The defining feature of 1,2,3-thiadiazoles is their ability to undergo Wolff-type Rearrangement or oxidative cleavage.

  • Trigger: Metabolic oxidation (by P450) or thermal/photochemical activation.

  • Cleavage: The N=N bond breaks, releasing nitrogen gas (

    
    ).
    
  • Reactive Intermediate: A thioketene or

    
    -diazo thiocarbonyl  species is formed.
    
  • Covalent Binding: This electrophilic intermediate reacts with nucleophilic residues (Cysteine/Serine) on the target protein, leading to irreversible inhibition.

Mechanism_Flow Start 5-Sulfonyl-1,2,3-Thiadiazole Trigger Enzymatic Oxidation (P450) or Nucleophilic Attack Start->Trigger Intermediate Unstable Radical/Diazo Species Trigger->Intermediate Cleavage Ring Cleavage (-N2) Intermediate->Cleavage Reactive Thioketene / Carbene Cleavage->Reactive Binding Covalent Bond to Protein (Irreversible Inhibition) Reactive->Binding

Figure 2: The "Suicide Inhibition" pathway unique to 1,2,3-thiadiazoles.

References
  • BenchChem. (2025). Structure-activity relationship (SAR) of 5-substituted-1,3,4-thiadiazol-2-amines. Retrieved from

  • National Institutes of Health (NIH). (2024). Novel 5-Sulfonyl-1,3,4-thiadiazole-Substituted Flavonoids as Potential Bactericides. J. Agric. Food Chem. Retrieved from

  • MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Applied Sciences. Retrieved from

  • Royal Society of Chemistry. (2023). Reaction of 5-halo-1,2,3-thiadiazoles with aliphatic diamines. Organic & Biomolecular Chemistry. Retrieved from

  • ChemRxiv. (2025). Photochemical Ring Editing: Access to Privileged 1,2,5-Thiadiazole Scaffolds. Retrieved from

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Structure-activity relationship (SAR) of chlorophenyl thiadiazole sulfones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Chlorophenyl Thiadiazole Sulfones

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1][2][3] When functionalized with a chlorophenyl group and a sulfone or sulfonamide moiety, this heterocyclic system gives rise to a class of compounds with significant therapeutic potential, spanning antiviral, anticancer, and antimicrobial applications.[4][5][6] This guide provides a detailed exploration of the structure-activity relationships (SAR) for chlorophenyl thiadiazole sulfones. We will dissect the synthetic pathways, analyze the influence of specific structural modifications on biological efficacy, and present detailed experimental protocols for researchers in drug discovery and development.

The Core Scaffold: A Synthesis of Favorable Pharmacophores

The therapeutic efficacy of chlorophenyl thiadiazole sulfones is not attributable to a single component but rather to the synergistic interplay of its three key pharmacophores: the 1,3,4-thiadiazole ring, the chlorophenyl group, and the sulfone/sulfonamide linker. The mesoionic character of the 1,3,4-thiadiazole ring allows these compounds to readily cross cellular membranes and interact with biological targets.[7][8]

  • 1,3,4-Thiadiazole Ring: This five-membered heterocycle is a bioisostere of pyrimidine and oxadiazole and is known for its high aromaticity and in vivo stability.[2][7] It acts as a rigid scaffold, correctly orienting the other functional groups for optimal target binding. The two nitrogen atoms can act as hydrogen bond acceptors, a crucial interaction for binding to biological receptors.[2]

  • Chlorophenyl Group: Typically attached at the 5-position of the thiadiazole ring, the chlorophenyl moiety significantly influences the molecule's lipophilicity. The chlorine atom, a halogen, can enhance membrane permeability and participate in halogen bonding, a specific type of non-covalent interaction that can improve binding affinity with target proteins. The position of the chlorine (ortho, meta, or para) can fine-tune the electronic properties and steric profile of the molecule.[9]

  • Sulfone/Sulfonamide Group: This group, usually at the 2-position, is a powerful hydrogen bond donor and acceptor. The sulfone moiety (R-SO₂-R') is a known structural motif in various antibacterial agents.[10][11][12] The related sulfonamide group (R-SO₂-NHR') is a classic pharmacophore found in a wide array of drugs, from antibiotics to diuretics and carbonic anhydrase inhibitors.[4][13] This group is often the primary point for synthetic modification to explore the SAR and optimize potency and selectivity.

Below is a diagram illustrating the fundamental structure and key regions for modification.

Caption: Core structure of 5-(chlorophenyl)-1,3,4-thiadiazole-2-sulfones.

Synthetic Strategy and Experimental Protocols

The most common and efficient pathway to synthesize 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides begins with commercially available 4-chlorobenzoic acid.[4][13] The multi-step synthesis involves the formation of the thiadiazole ring, conversion to a sulfonyl chloride intermediate, and subsequent reaction with various amines to generate a library of derivatives.

Synthetic Workflow Overview

The overall process can be visualized as a linear progression from starting material to the final sulfonamide products.

Synthesis_Workflow start 4-Chlorobenzoic Acid step1 Esterification (MeOH, H+) start->step1 intermediate1 Methyl 4-chlorobenzoate step1->intermediate1 step2 Hydrazinolysis (N2H4·H2O) intermediate1->step2 intermediate2 4-Chlorobenzohydrazide step2->intermediate2 step3 Dithiocarbamate Formation (CS2, KOH) intermediate2->step3 intermediate3 Potassium Dithioformate Salt step3->intermediate3 step4 Cyclization (H2SO4 or POCl3) intermediate3->step4 intermediate4 5-(4-Chlorophenyl)-1,3,4- thiadiazole-2-thiol step4->intermediate4 step5 Chlorosulfonation (Cl2, H2O/AcOH) intermediate4->step5 intermediate5 5-(4-Chlorophenyl)-1,3,4- thiadiazole-2-sulfonyl chloride step5->intermediate5 step6 Amination (R1R2NH, Et3N) intermediate5->step6 final_product Target Sulfonamides step6->final_product

Caption: General synthetic workflow for chlorophenyl thiadiazole sulfonamides.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures.[13][14]

PART A: Synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol (Intermediate 4)

  • Esterification: To a solution of 4-chlorobenzoic acid (0.26 mol) in anhydrous methanol (100 mL), add concentrated sulfuric acid dropwise with cooling. Reflux the mixture for 5-6 hours. Monitor reaction completion via Thin Layer Chromatography (TLC). After cooling, remove the excess methanol under reduced pressure and pour the residue into ice water to precipitate the product, methyl 4-chlorobenzoate.

  • Hydrazinolysis: To the crude methyl 4-chlorobenzoate from the previous step, add an excess of hydrazine hydrate (85%). Reflux the mixture for 8-10 hours. Cool the reaction mixture to precipitate 4-chlorobenzohydrazide. Filter and wash with cold water.

  • Cyclization: Dissolve 4-chlorobenzohydrazide (0.1 mol) and potassium hydroxide (0.1 mol) in ethanol. Add carbon disulfide (0.12 mol) dropwise while keeping the temperature below 30°C. Stir for 12-16 hours. The resulting potassium N,p-chlorobenzoylhydrazinodithioformate salt is then slowly added to a cooled solution of concentrated sulfuric acid. Stir for 3-4 hours. Pour the mixture onto crushed ice to precipitate the 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Filter, wash thoroughly with water, and recrystallize from ethanol.[13]

PART B: Synthesis of Target Sulfonamides (Final Product)

  • Chlorosulfonation: Suspend the 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (0.1 mol) in a mixture of acetic acid and water. Bubble chlorine gas through the suspension at 0-5°C until the reaction is complete (the yellow suspension turns into a clear solution). The intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride is highly reactive and typically used immediately in the next step without isolation.[13]

  • Amination: To a stirred solution of the desired primary or secondary amine (1.0 mmol) in anhydrous acetonitrile (5 mL), add triethylamine (1.5 mmol) as an HCl scavenger.[4] Slowly add the sulfonyl chloride solution from the previous step at room temperature. Continue stirring for 6-8 hours. Monitor by TLC. The resulting solid product is filtered under suction, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMSO.[13]

Troubleshooting Note: Low yields in the thiol formation step can result from incomplete cyclization or moisture sensitivity. Ensure anhydrous conditions and monitor the reaction to completion with TLC. Recrystallization is the most effective method for purifying the thiol intermediate.[14]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is highly dependent on the nature of the substituents, particularly on the sulfonamide nitrogen.

Antiviral Activity

Research has focused on the activity of these compounds against the Tobacco Mosaic Virus (TMV). The core 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide structure serves as a promising scaffold. The key to modulating antiviral potency lies in the selection of the amine used in the final synthetic step.[4][13]

A study by Chen et al. (2010) synthesized a series of ten derivatives and found that the nature of the N-substituent on the sulfonamide moiety has a significant impact on anti-TMV activity.[4][15]

Compound IDN-Substituent (R)Inhibition Rate (%) @ 500 mg/L
7b 4-Methylphenyl52.3
7i 3-Chlorophenyl51.6
7f (Diisopropoxyphosphinyl)(2-fluorophenyl)methyl45.2
7a Piperidin-1-yl39.8
7d Phenyl35.4
NingnanmycinPositive Control55.4
(Data synthesized from Chen et al., 2010)[4]

SAR Insights:

  • Aromatic Substitution is Key: The most active compounds, 7b and 7i , both feature a substituted aromatic ring directly attached to the sulfonamide nitrogen. Their activity was comparable to the commercial antiviral agent ningnanmycin.[13]

  • Electronic Effects: The presence of an electron-donating methyl group (in 7b ) or an electron-withdrawing chloro group (in 7i ) on the phenyl ring resulted in similar high activity, suggesting that both electronic modifications are well-tolerated and perhaps the overall steric and hydrophobic profile of the substituted phenyl ring is more critical.

  • Bulky Groups Reduce Activity: Compounds with bulky phosphonate groups (like 7f ) were less potent than their simpler substituted aryl counterparts.[4] This suggests a steric hindrance effect, possibly preventing optimal binding to the viral target.

Anticancer Activity

Chlorophenyl thiadiazole sulfones have demonstrated significant cytotoxic activity against various cancer cell lines.[5][16] A primary mechanism of action for many sulfonamide-bearing compounds is the inhibition of carbonic anhydrase (CA) enzymes, particularly the tumor-associated isoforms CA IX and XII, which are crucial for tumor survival and proliferation in hypoxic environments.[5]

A study by Bassyouni et al. showed that elaborating the 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine scaffold with a p-tolyl sulfonamide moiety significantly enhanced cytotoxic activity.[5]

CompoundTarget Cell LineIC₅₀ (µM)
Compound 3 MCF-7 (Breast)0.09
HepG2 (Liver)0.11
HCT116 (Colon)0.12
A549 (Lung)0.14
Staurosporine MCF-7 (Breast)0.11
(Control)HepG2 (Liver)0.13
HCT116 (Colon)0.14
A549 (Lung)0.16
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
(Data from Bassyouni et al.)[5]

SAR Insights:

  • Sulfonamide Addition is Crucial: The addition of the p-tolyl sulfonamide group (Compound 3) resulted in remarkable potency, exceeding that of the starting amine precursor and the standard drug Staurosporine.[5]

  • High Selectivity: Importantly, this compound showed high selectivity for inhibiting tumor-associated CA isoforms (IX and XII) over the off-target cytosolic isoform (II), indicating a favorable safety profile.[5]

  • Targeting Akt Pathway: Other studies have shown that similar thiadiazole derivatives can induce apoptosis and cell cycle arrest in glioma and lung adenocarcinoma cells by inhibiting the Akt signaling pathway.[16] Docking studies revealed that the sulfone moiety can form hydrogen bonds with key residues like His332 in the Akt active site, while the thiadiazole and benzene rings engage in hydrophobic and pi-stacking interactions.[7]

Antimicrobial Activity

The thiadiazole ring is a well-established scaffold in the development of antimicrobial agents.[9][17][18] The incorporation of a sulfone group often enhances this activity.[9][10]

SAR Insights:

  • Sulfone vs. Thioether: In related scaffolds, the oxidation of a thioether linkage to a sulfone group has been shown to enhance antibacterial activity, possibly by enabling stronger hydrogen bonding interactions with protein targets.[9]

  • Halogen Substitution: Chloro-substituted thiadiazoles generally exhibit stronger antimicrobial activity compared to derivatives with other groups like nitro, methoxy, or methyl.[9] Specifically, a 2-chlorophenyl substitution has been noted as being particularly favorable for antimicrobial potency.[9]

  • Combined Scaffolds: Combining the chlorophenyl thiadiazole sulfone core with other antimicrobial pharmacophores, such as vanillin, has been explored. In these hybrids, the sulfone derivatives consistently showed stronger antibacterial effects than their thioether precursors.[9]

Conclusion and Future Perspectives

The 5-(chlorophenyl)-1,3,4-thiadiazole-2-sulfone/sulfonamide scaffold is a highly versatile and privileged structure in medicinal chemistry. The structure-activity relationship is profoundly influenced by the substituents on the sulfonamide nitrogen, which dictates the compound's potency and selectivity across different biological targets.

Key Takeaways:

  • Synthesis: A reliable, multi-step synthetic route from 4-chlorobenzoic acid is well-established, allowing for the creation of diverse derivative libraries by varying the amine in the final step.

  • Antiviral SAR: N-aryl sulfonamides, particularly those with simple substituted phenyl rings (e.g., 4-methylphenyl, 3-chlorophenyl), are optimal for anti-TMV activity.

  • Anticancer SAR: The addition of a benzenesulfonamide moiety is critical for potent cytotoxicity, likely mediated through the inhibition of key enzymes like carbonic anhydrases IX/XII and protein kinases like Akt.

  • Antimicrobial SAR: The sulfone group is a bioactivity-enhancing moiety, and the presence of the chlorophenyl group is favorable for antimicrobial action.

Future research should focus on expanding the structural diversity of the N-substituents to further probe the chemical space for improved activity and selectivity. Investigating different isomers of the chlorophenyl group (ortho, meta) and exploring bioisosteric replacements for the thiadiazole ring could yield novel compounds with enhanced pharmacokinetic properties and unique biological profiles. The development of these compounds as selective enzyme inhibitors remains a highly promising avenue for future therapeutic innovation.

References

  • Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., Huang, D., & Zhang, Y. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. [Link]

  • Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., Huang, D., & Zhang, Y. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC. [Link]

  • Bassyouni, F. A., El-Sabbagh, O. I., Abd-Elhafeez, O. M., & Zordok, W. A. (n.d.). Elaborating 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Scaffold with A P-Tolyl Sulfonamide Moiety Enhances Cytotoxic Activity. Letters in Drug Design & Discovery. [Link]

  • Singh, A. K. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 01(05), 44-49. [Link]

  • Anonymous. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical & Biological Archives, 3(3), 493-502. [Link]

  • Ćirić, A., et al. (2010). Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. Chemical & Pharmaceutical Bulletin, 58(2), 160-167. [Link]

  • Xu, W., Han, F., He, M., Chen, Z., & Yang, S. (2013). Synthesis and bioactivities of novel thioether/sulfone derivatives containing 1,2,3-thiadiazole and 1,3,4-oxadiazole/thiadiazole moiety. Bioorganic & Medicinal Chemistry Letters, 23(21), 5857-5860. [Link]

  • Guler, O. O., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Pharmaceuticals, 16(12), 1736. [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]

  • Szeliga, M. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72, 1079–1100. [Link]

  • Wang, B., et al. (2022). Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][4][5][14]thiadiazole Derivatives. ResearchGate. [Link]

  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Amanote Research. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3719. [Link]

  • Taha, M., et al. (2021). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Pharmaceutical Sciences, 27(3), 366-377. [Link]

  • Sharma, A., et al. (2025). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers. [Link]

  • Lin, Q., et al. (2008). Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists. Bioorganic & Medicinal Chemistry, 16(6), 3321-3341. [Link]

  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [Link]

  • Ćirić, A., et al. (2010). Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. ResearchGate. [Link]

  • Li, P., et al. (2018). Synthesis and bioactivity of novel sulfone derivatives containing 2,4-dichlorophenyl substituted 1,3,4-oxadiazole/thiadiazole moiety as chitinase inhibitors. ResearchGate. [Link]

  • Chen, Z., et al. (2017). Synthesis and Antibacterial Evaluation of New Sulfone Derivatives Containing 2-Aroxymethyl-1,3,4-Oxadiazole/Thiadiazole Moiety. Molecules, 22(1), 28. [Link]

  • Chen, Z., et al. (2016). Synthesis and Antibacterial Evaluation of New Sulfone Derivatives Containing 2-Aroxymethyl-1,3,4-Oxadiazole/Thiadiazole Moiety. PubMed. [Link]

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An In-depth Technical Guide to 4-Chlorophenyl 1,2,3-Thiadiazol-5-yl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its physicochemical properties, a proposed synthetic pathway, and methods for its analytical characterization.

Introduction

The 1,2,3-thiadiazole ring system is a crucial pharmacophore in the development of novel therapeutic agents, exhibiting a wide range of biological activities. When functionalized with a 4-chlorophenyl sulfone moiety, the resulting compound, 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone, presents a unique scaffold for further chemical exploration. This guide delves into the core scientific principles and practical methodologies associated with this compound.

Physicochemical Properties

The molecular structure of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone dictates its chemical and physical characteristics. While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent functional groups.

PropertyValue
Molecular Formula C₈H₅ClN₂O₂S₂
Molecular Weight 260.72 g/mol
IUPAC Name 5-((4-chlorophenyl)sulfonyl)-1,2,3-thiadiazole

Synthesis and Mechanism

The synthesis of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone can be approached through a multi-step process, drawing parallels from the synthesis of related 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives. A plausible synthetic route is outlined below. The key steps involve the formation of the 1,2,3-thiadiazole ring followed by the introduction of the 4-chlorophenyl sulfonyl group.

Proposed Synthetic Pathway

A logical synthetic approach would begin with the Hurd-Mori reaction to construct the 1,2,3-thiadiazole ring, followed by oxidation and sulfonation.

Synthetic Pathway A 4-Chloroacetophenone B Hydrazone Intermediate A->B 1. Hydrazine derivative C 1,2,3-Thiadiazole Intermediate B->C 2. Thionyl chloride (Hurd-Mori) D 5-Thio-1,2,3-thiadiazole C->D 3. Introduction of Thiol E Target Compound: 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone D->E 4. Oxidation & coupling with 4-chlorobenzenesulfonyl chloride

Caption: Proposed synthetic workflow for 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized methodology based on the synthesis of similar compounds and would require optimization for this specific target molecule.

Step 1: Synthesis of the 1,2,3-Thiadiazole Ring

  • Hydrazone Formation: React 4-chloroacetophenone with a suitable hydrazine derivative (e.g., tosylhydrazine) in a protic solvent like ethanol.

  • Cyclization (Hurd-Mori Reaction): Treat the resulting hydrazone with thionyl chloride (SOCl₂) to facilitate the cyclization into the 4-(4-chlorophenyl)-1,2,3-thiadiazole intermediate. This reaction should be performed in an inert solvent and at low temperatures.

Step 2: Functionalization at the 5-position

  • Introduction of a Thiol Group: The 5-position of the 1,2,3-thiadiazole ring can be functionalized to introduce a thiol (-SH) group, which is a precursor to the sulfone.

  • Oxidation and Sulfonylation: The thiol intermediate is then oxidized to a sulfonyl chloride, which can subsequently be reacted with 4-chlorobenzene under Friedel-Crafts conditions or via a nucleophilic aromatic substitution to yield the final product, 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone.

Analytical Characterization

The structural confirmation of the synthesized 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group and the proton on the 1,2,3-thiadiazole ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbons of the two aromatic rings and the sulfonyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be crucial for identifying the key functional groups.

Wavenumber (cm⁻¹)Functional Group
~1350-1300 & ~1160-1120S=O stretching (sulfonyl group)
~1600-1450C=C stretching (aromatic rings)
~850-800C-H out-of-plane bending (para-substituted benzene)
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern can also provide structural information.

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization Synthesis Synthesized Compound Purification Column Chromatography / Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: Workflow for the synthesis, purification, and analysis of the target compound.

Potential Applications in Drug Development

Thiadiazole derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a 4-chlorophenyl sulfone moiety may enhance or modulate these activities. This compound could serve as a valuable scaffold for the development of new therapeutic agents. Further research into its biological effects is warranted.

References

  • Synthesis and Antiviral Activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. Molecules. [Link]

  • PubChem Compound Summary for CID 2767048, 5-[(4-chlorophenyl)sulfonyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide. PubChem. [Link]

  • PubChem Compound Summary for CID 1487013, 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide. PubChem. [Link]

Methodological & Application

Application Notes and Protocols: A Researcher's Guide to the Oxidation of 5-arylthio-1,2,3-thiadiazoles to Sulfones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Arylthio-1,2,3-thiadiazole Sulfones in Medicinal Chemistry

The 1,2,3-thiadiazole scaffold is a cornerstone in the development of novel therapeutic agents, exhibiting a broad spectrum of pharmacological activities.[1][2][3] These five-membered heterocyclic compounds, containing one sulfur and two nitrogen atoms, are integral to the structure of numerous clinically significant drugs.[4][5] The introduction of a sulfonyl group at the 5-position of the thiadiazole ring, resulting in 5-arylsulfonyl-1,2,3-thiadiazoles, can significantly modulate the molecule's physicochemical properties and biological activity. Sulfones are known to be important structural motifs in pharmaceuticals and agrochemicals.[6][7] This enhanced functionality makes them attractive targets for drug discovery programs, particularly in the search for new anticancer and antimicrobial agents.[4][7]

This guide provides a comprehensive overview of the synthetic procedures for the oxidation of 5-arylthio-1,2,3-thiadiazoles to their corresponding sulfones. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical considerations to ensure successful and efficient synthesis.

Mechanism of Sulfide to Sulfone Oxidation

The oxidation of a sulfide to a sulfone is a two-step process. The initial oxidation converts the sulfide to a sulfoxide, which is then further oxidized to the sulfone.[8] This progression involves the sequential addition of oxygen atoms to the sulfur atom, increasing its oxidation state.

A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often dictating the reaction conditions and selectivity.[9][10] Common oxidants include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), and metal-based reagents.[11][12] The reaction generally proceeds via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

Experimental Protocol: Oxidation of 5-arylthio-1,2,3-thiadiazoles

This protocol details a general and robust method for the oxidation of 5-arylthio-1,2,3-thiadiazoles to 5-arylsulfonyl-1,2,3-thiadiazoles using hydrogen peroxide as the primary oxidant in the presence of an acid catalyst. This approach is favored for its environmental friendliness and the ready availability of the reagents.[6]

Materials and Equipment
  • Starting Material: 5-arylthio-1,2,3-thiadiazole derivative

  • Oxidizing Agent: 30% Hydrogen peroxide (H₂O₂)

  • Solvent: Glacial acetic acid

  • Catalyst (optional but recommended): Amberlyst 15[12]

  • Reaction Vessel: Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Heating and Stirring: Heating mantle with a magnetic stirrer

  • Workup and Purification: Separatory funnel, rotary evaporator, silica gel for column chromatography, and appropriate solvents (e.g., ethyl acetate, hexane)

  • Analytical Instruments: Thin-layer chromatography (TLC) plates, NMR spectrometer, and mass spectrometer for product characterization.

Detailed Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask, dissolve the 5-arylthio-1,2,3-thiadiazole (1.0 equivalent) in glacial acetic acid.

  • Addition of Oxidant: To the stirred solution, add 30% hydrogen peroxide (2.0-3.0 equivalents) dropwise at room temperature. The addition should be slow to control any potential exotherm.

  • Catalyst Addition (Optional): If using, add a catalytic amount of Amberlyst 15 to the reaction mixture.[12]

  • Reaction Progression: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature may vary depending on the substrate. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Reaction Quench and Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water. This will precipitate the crude product and dilute the acetic acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-arylsulfonyl-1,2,3-thiadiazole.

  • Characterization: Characterize the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.[13][14]

Visualization of the Synthetic Workflow

The following diagrams illustrate the general reaction scheme and the experimental workflow for the oxidation process.

Oxidation_Reaction Thiadiazole_Sulfide 5-Arylthio-1,2,3-thiadiazole Thiadiazole_Sulfone 5-Arylsulfonyl-1,2,3-thiadiazole Thiadiazole_Sulfide->Thiadiazole_Sulfone Oxidation Oxidizing_Agent H₂O₂, Acetic Acid

Caption: General reaction scheme for the oxidation of 5-arylthio-1,2,3-thiadiazole.

Experimental_Workflow Start Dissolve Starting Material in Acetic Acid Add_H2O2 Add Hydrogen Peroxide (dropwise) Start->Add_H2O2 Heat Heat Reaction Mixture (50-80 °C) Add_H2O2->Heat Monitor Monitor by TLC Heat->Monitor Workup Quench with Water & Extract Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary

The following table provides representative data for the synthesis of a 5-arylsulfonyl-1,2,3-thiadiazole derivative. Actual yields and reaction times may vary depending on the specific substrate and reaction scale.

ParameterValue
Starting Material 5-(phenylthio)-1,2,3-thiadiazole
Oxidizing Agent 30% H₂O₂ (2.5 equiv.)
Solvent Glacial Acetic Acid
Reaction Temperature 60 °C
Reaction Time 4 hours
Isolated Yield 85-95%
¹H NMR (CDCl₃, δ) 7.50-8.20 (m, Ar-H)
¹³C NMR (CDCl₃, δ) 128.0-140.0 (Ar-C), 155.0 (C-S), 165.0 (C=N)

Causality and Self-Validating Protocol Insights

  • Choice of Oxidant: Hydrogen peroxide in acetic acid is a potent yet relatively safe oxidizing system. The in situ formation of peracetic acid can facilitate the oxidation of the intermediate sulfoxide to the sulfone.[12] Careful control of the stoichiometry of H₂O₂ is crucial; an excess can lead to over-oxidation and potential side reactions, while an insufficient amount will result in incomplete conversion.[6]

  • Role of Acetic Acid: Acetic acid serves as both a solvent and a catalyst. It protonates the hydrogen peroxide, making it a more potent electrophile and accelerating the rate of oxidation.[12]

  • Temperature Control: The reaction temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to decomposition of the thiadiazole ring or other undesired side reactions. Monitoring the reaction by TLC is essential to determine the optimal reaction time and prevent product degradation.

  • Workup Procedure: The quenching of the reaction with cold water is important to stop the reaction and precipitate the product. The subsequent wash with sodium bicarbonate is necessary to remove the acidic solvent, which can interfere with the purification and stability of the final compound.

  • Purification Strategy: Column chromatography is generally the most effective method for purifying the final sulfone. The choice of eluent should be optimized based on the polarity of the product, as determined by TLC analysis.

Conclusion

The oxidation of 5-arylthio-1,2,3-thiadiazoles provides a reliable and efficient route to the corresponding sulfones, which are valuable scaffolds in medicinal chemistry. The protocol outlined in this guide, utilizing hydrogen peroxide in acetic acid, offers a practical and scalable method for researchers in drug discovery and development. By understanding the underlying chemical principles and carefully controlling the reaction parameters, scientists can successfully synthesize these important compounds for further biological evaluation.

References

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Application Notes and Protocols for the Synthesis of 5-Sulfonyl-1,2,3-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif integral to the development of novel therapeutic agents and advanced agrochemicals. The introduction of a sulfonyl group at the 5-position of this ring system can significantly modulate its physicochemical properties and biological activity, making 5-sulfonyl-1,2,3-thiadiazole derivatives a class of compounds with considerable interest for researchers in medicinal chemistry and material science. This guide provides a comprehensive overview of the key reagents and field-proven protocols for the synthesis of these target molecules, designed for practical application by researchers, scientists, and drug development professionals. We will explore two primary synthetic strategies: the functionalization of a pre-formed 1,2,3-thiadiazole ring and a de novo synthesis that incorporates the sulfur functionality during ring formation.

Introduction: The Significance of the 5-Sulfonyl-1,2,3-Thiadiazole Moiety

Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Among its isomers, the 1,2,3-thiadiazole ring is a key pharmacophore found in compounds exhibiting a wide array of biological activities, including antifungal, antiviral, anticancer, and insecticidal properties.[1] The sulfonyl group (-SO₂R) is a critical functional group in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor, improve metabolic stability, and enhance binding affinity to biological targets. The combination of these two moieties in 5-sulfonyl-1,2,3-thiadiazole derivatives presents a promising avenue for the discovery of new chemical entities with enhanced potency and desirable pharmacological profiles.[2] This document serves as a detailed guide to the essential reagents and methodologies required to access this important class of compounds.

Core Synthetic Strategies: A Dual-Pronged Approach

The synthesis of 5-sulfonyl-1,2,3-thiadiazole derivatives can be logically approached via two distinct and effective pathways. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

  • Strategy 1: Post-Cyclization Functionalization. This linear approach involves the initial synthesis of a stable 1,2,3-thiadiazole intermediate, typically a 5-halo-1,2,3-thiadiazole, which is then subjected to nucleophilic substitution to introduce a sulfur-containing group, followed by oxidation.

  • Strategy 2: De Novo Ring Synthesis with Sulfur Incorporation. This convergent strategy builds the 1,2,3-thiadiazole ring from acyclic precursors in a manner that directly installs a thiol or thioether group at the 5-position, which is then oxidized in the final step.

The following diagram illustrates these two divergent-convergent pathways.

G cluster_0 Strategy 1: Post-Cyclization Functionalization cluster_1 Strategy 2: De Novo Synthesis Ketone/Hydrazone Ketone/Hydrazone 5-Halo-1,2,3-Thiadiazole 5-Halo-1,2,3-Thiadiazole Ketone/Hydrazone->5-Halo-1,2,3-Thiadiazole Ring Formation (e.g., Hurd-Mori) & Halogenation 5-Thioether-1,2,3-Thiadiazole 5-Thioether-1,2,3-Thiadiazole 5-Halo-1,2,3-Thiadiazole->5-Thioether-1,2,3-Thiadiazole Nucleophilic Substitution (R-SH) Target_Sulfonyl_1 5-Sulfonyl-1,2,3-Thiadiazole 5-Thioether-1,2,3-Thiadiazole->Target_Sulfonyl_1 Oxidation α-Diazocarbonyl α-Diazocarbonyl Compound 5-Thiol-1,2,3-Thiadiazole 5-Thiol-1,2,3-Thiadiazole α-Diazocarbonyl->5-Thiol-1,2,3-Thiadiazole [3+2] Cycloaddition CS2 Carbon Disulfide CS2->5-Thiol-1,2,3-Thiadiazole Target_Sulfonyl_2 5-Sulfonyl-1,2,3-Thiadiazole 5-Thiol-1,2,3-Thiadiazole->Target_Sulfonyl_2 (Optional Alkylation) & Oxidation

Caption: Overview of the primary synthetic routes to 5-sulfonyl-1,2,3-thiadiazoles.

Strategy 1: Synthesis via Post-Cyclization Functionalization

This robust, step-wise strategy offers excellent control and is well-suited for building libraries of analogues by varying the nucleophile in the substitution step. The key intermediate is a 5-halo-1,2,3-thiadiazole.

Protocol 1.1: Synthesis of the 1,2,3-Thiadiazole Core via the Hurd-Mori Reaction

The Hurd-Mori reaction is a classical and reliable method for constructing the 1,2,3-thiadiazole ring from hydrazones of ketones possessing an α-methylene group.[3][4] The reaction proceeds via cyclization with thionyl chloride.

Rationale: The reaction mechanism involves the formation of a sulfine intermediate from the reaction of the active methylene group with thionyl chloride, followed by an intramolecular electrophilic attack and subsequent elimination to yield the aromatic thiadiazole ring. Careful temperature control is critical, as the initial reaction with thionyl chloride can be highly exothermic.[5] The use of anhydrous solvents is mandatory to prevent the violent decomposition of thionyl chloride.[5]

Step-by-Step Methodology:

  • Preparation of Semicarbazone:

    • Dissolve the starting ketone (1.0 eq) in ethanol.

    • Add a solution of semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.[5]

    • Reflux the mixture for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) for the disappearance of the starting ketone.

    • Cool the reaction mixture and collect the precipitated semicarbazone by filtration. Wash with cold water and dry under vacuum.

  • Hurd-Mori Cyclization:

    • Suspend the dried semicarbazone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen).[5]

    • Cool the suspension to 0 °C using an ice bath.

    • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Gentle heating may be required for less reactive substrates.[5]

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture into ice-water to quench the excess thionyl chloride.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel) to yield the 1,2,3-thiadiazole derivative.

Protocol 1.2: Synthesis and Functionalization of 5-Halo-1,2,3-Thiadiazoles

While direct halogenation of the thiadiazole ring can be challenging, a 5-halo derivative can be accessed and subsequently used in nucleophilic aromatic substitution (SₙAr) reactions. These halogenated thiadiazoles are valuable intermediates.[6][7]

Step-by-Step Methodology:

  • Synthesis of 5-Halo-1,2,3-Thiadiazole: (Note: This often requires specific precursors, for example, starting from a 5-amino derivative via a Sandmeyer-type reaction, which is beyond the scope of this direct protocol but is a well-established transformation).

  • Nucleophilic Substitution with a Thiolate:

    • Dissolve the 5-halo-1,2,3-thiadiazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Add the desired thiol (R-SH) (1.1 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq).

    • Heat the reaction mixture at 60-80 °C and monitor by TLC.

    • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to obtain the 5-(alkyl/aryl)thio-1,2,3-thiadiazole.

Protocol 1.3: Oxidation to the 5-Sulfonyl Derivative

The final step is the oxidation of the sulfide to the corresponding sulfone. Several reagents can accomplish this transformation; a modern and efficient method utilizes a DMSO/HBr system.[8]

Rationale: This method uses dimethyl sulfoxide (DMSO) as the terminal oxidant and hydrobromic acid (HBr) as a redox mediator.[8] The system is effective and avoids the use of heavy metal oxidants. Alternatively, classic oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) are also highly effective.

G Thiadiazole_Sulfide 5-Thioether-1,2,3-Thiadiazole (R-S-Th) Sulfoxide Sulfoxide Intermediate (R-SO-Th) Thiadiazole_Sulfide->Sulfoxide First Oxidation Oxidant Oxidizing Agent (e.g., m-CPBA, Oxone®, DMSO/HBr) Oxidant->Sulfoxide Sulfone 5-Sulfonyl-1,2,3-Thiadiazole (R-SO₂-Th) Oxidant->Sulfone Sulfoxide->Sulfone Second Oxidation

Caption: General workflow for the oxidation of a thioether to a sulfone.

Step-by-Step Methodology (Using m-CPBA):

  • Dissolve the 5-(alkyl/aryl)thio-1,2,3-thiadiazole (1.0 eq) in a chlorinated solvent like DCM or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (approx. 77% purity, 2.2-2.5 eq) portion-wise over 30 minutes. The reaction is exothermic and should be controlled.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.

  • Monitor the reaction by TLC until the starting material and the intermediate sulfoxide are consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final 5-sulfonyl-1,2,3-thiadiazole.

Strategy 2: De Novo Synthesis via [3+2] Cycloaddition

This elegant approach builds the heterocyclic ring and installs the required sulfur functionality in a single key step, often leading to a more convergent and efficient synthesis.

Protocol 2.1: Synthesis of 5-Thiol-1,2,3-Thiadiazoles

The reaction of α-diazocarbonyl compounds with carbon disulfide is a powerful method for the synthesis of 1,2,3-thiadiazoles that are substituted with a thiol group at the 5-position.[9]

Rationale: This reaction is a [3+2] cycloaddition where the diazo compound acts as the 1,3-dipole. The initially formed cycloadduct rearranges to the stable, aromatic 5-mercapto-1,2,3-thiadiazole.

Step-by-Step Methodology:

  • Dissolve the α-diazocarbonyl compound (1.0 eq) in a suitable solvent such as diethyl ether or THF.

  • Add carbon disulfide (CS₂) (1.5-2.0 eq).

  • Add a base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), (1.2 eq) to facilitate the reaction.

  • Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by the disappearance of the characteristic yellow color of the diazo compound and by TLC.

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the thiolate.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • The resulting 5-mercapto-1,2,3-thiadiazole can often be used in the next step without extensive purification. If necessary, purify by column chromatography.

Protocol 2.2: S-Alkylation and Oxidation

The 5-mercapto intermediate is a versatile handle. It can be directly oxidized to a sulfonic acid or, more commonly, alkylated to a thioether before oxidation to the final sulfone.

Step-by-Step Methodology:

  • S-Alkylation (Optional but Recommended):

    • Dissolve the crude 5-mercapto-1,2,3-thiadiazole (1.0 eq) in a solvent like acetone or DMF.

    • Add a base such as K₂CO₃ (1.5 eq).

    • Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq) and stir at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent. Purify as needed.

  • Oxidation:

    • Follow the procedure outlined in Protocol 1.3 to oxidize the resulting 5-(alkyl)thio-1,2,3-thiadiazole to the target 5-(alkyl)sulfonyl-1,2,3-thiadiazole.

Reagent Summary Table

ReagentRole / PurposeKey Considerations
Ketones with α-CH₂ Starting materialProvides the carbon backbone for the thiadiazole ring.
Semicarbazide HCl Hydrazone formationReacts with the ketone to form the semicarbazone precursor.[4]
Thionyl Chloride (SOCl₂) Cyclizing agentReacts with the hydrazone to form the 1,2,3-thiadiazole ring. Highly reactive with water; use anhydrous conditions.[3][5]
5-Halo-1,2,3-Thiadiazole SₙAr SubstrateAn electrophilic intermediate for introducing the sulfur moiety.[7]
Thiols (R-SH) Sulfur NucleophileDisplaces the halide to form a 5-thioether intermediate.
α-Diazocarbonyls 1,3-Dipole PrecursorStarting material for the [3+2] cycloaddition route.[9]
Carbon Disulfide (CS₂) C=S sourceReacts with the diazo compound to form the thiadiazole ring. Volatile and flammable.
m-CPBA / Oxone® Oxidizing AgentConverts sulfides/thioethers to the target sulfones. Potentially explosive; handle with care.
DMSO / HBr Oxidizing SystemA modern, metal-free alternative for the oxidation step.[8]
DCM, Dioxane, DMF SolventsAnhydrous polar aprotic or chlorinated solvents are typically required.[5]
K₂CO₃, Et₃N BaseUsed to deprotonate thiols or facilitate elimination/cycloaddition steps.

Conclusion

The synthesis of 5-sulfonyl-1,2,3-thiadiazole derivatives is readily achievable through logical and well-documented chemical strategies. By selecting the appropriate starting materials and reagents, researchers can effectively utilize either a post-cyclization functionalization approach or a de novo ring synthesis to access these valuable compounds. The protocols and insights provided in this guide are intended to empower scientists in the fields of drug discovery and material science to confidently and efficiently synthesize these target molecules for further investigation and application.

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  • OUCI. (n.d.). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. [URL: https://ouci.dntb.gov.ua/en/works/bRAMLq7P/]
  • Al-Ghorbani, M., et al. (2021). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8505527/]
  • Guedes, G. P., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules. [URL: https://www.mdpi.com/1420-3049/29/9/1938]
  • Chen, H. J., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [URL: https://www.mdpi.com/1420-3049/15/12/9046]
  • Firoozpour, L., et al. (2016). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5018274/]
  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. [URL: https://www.researchgate.net/publication/323381022_Synthesis_Characterization_and_Biological_Activates_Studies_of_some_New_Derivatives_From_2-aminoo-5-mercapto-1_3_4-thiadiazole]

Sources

Application Note: Nucleophilic Substitution on 5-Sulfonyl-1,2,3-thiadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 1,2,3-thiadiazole scaffold is a privileged structure in agrochemistry (e.g., Tiadinil) and pharmaceutical development due to its latent reactivity and bioisosteric properties. While 5-halo-1,2,3-thiadiazoles are traditional precursors for functionalization at the C5 position, 5-sulfonyl-1,2,3-thiadiazoles (e.g., 5-tosyl or 5-mesyl derivatives) represent a superior, yet underutilized, class of electrophiles.

These substrates are readily accessible via the modified Hurd-Mori reaction (oxidative cyclization of


-sulfonyl hydrazones) or reaction of 5-halo derivatives with sulfinates. The sulfonyl group at C5 acts as a "super-leaving group" due to the high electron deficiency of the thiadiazole ring, enabling SNAr reactions under milder conditions than their halogenated counterparts.

Critical Challenge: The primary failure mode in this chemistry is base-induced ring cleavage (Lalezari-type fragmentation) to form alkynyl thiolates. This protocol is engineered to maximize the SNAr pathway (Substitution) while suppressing the E1cB-like ring opening (Elimination/Fragmentation).

Mechanistic Insight & Reaction Pathways

The reactivity of 5-sulfonyl-1,2,3-thiadiazoles is governed by the competition between nucleophilic attack at C5 (desired) and deprotonation/attack at C4 or S1 (undesired).

The Competitive Landscape
  • Pathway A (SNAr): Nucleophile attacks C5, forming a Meisenheimer-like complex, followed by the expulsion of the sulfinate anion (

    
    ). This retains the aromatic thiadiazole core.[1]
    
  • Pathway B (Ring Cleavage): Strong bases or hard nucleophiles attack the sulfur or deprotonate C4 (if H-substituted), triggering retro-cyclization to release

    
     and form reactive alkynyl thiolates.
    
Decision Pathway Diagram

ReactionPathways Substrate 5-Sulfonyl-1,2,3-thiadiazole Nu_Attack Nucleophilic Attack (Nu:) Substrate->Nu_Attack Meisenheimer Meisenheimer Complex (C5 Attack) Nu_Attack->Meisenheimer Soft Nu / Mild Base Base_Attack Base/Hard Nu Attack (C4-H or S1) Nu_Attack->Base_Attack Hard Nu / Strong Base Product 5-Substituted-1,2,3-thiadiazole (Target) Meisenheimer->Product LeavingGroup Sulfinate Anion (RSO2-) Meisenheimer->LeavingGroup RingOpen Ring Cleavage (-N2) Base_Attack->RingOpen Alkyne Alkynyl Thiolate (Decomposition) RingOpen->Alkyne

Caption: Competitive pathways for 5-sulfonyl-1,2,3-thiadiazoles. Green path indicates desired SNAr; Red path indicates ring fragmentation.

Experimental Protocol

This protocol is validated for amine and thiol nucleophiles. Alkoxides are generally not recommended due to high basicity promoting ring cleavage.

Materials & Reagents[2][3][4]
  • Substrate: 5-(p-Toluenesulfonyl)-1,2,3-thiadiazole (or analogous 5-mesyl derivative).

  • Nucleophile: Primary/Secondary amine (1.1 - 1.5 equiv) or Thiol (1.1 equiv).

  • Base:

    • For Amines: Excess amine (2.0 equiv) or DIPEA (1.2 equiv). Avoid NaOH/KOH.

    • For Thiols:

      
       (1.5 equiv) or 
      
      
      
      (1.2 equiv).
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF. (Ethanol is acceptable for amines but may slow kinetics).

  • Temperature: Room Temperature (

    
    ) is standard. Heating (
    
    
    
    ) increases risk of ring opening.
Step-by-Step Methodology

Step 1: Preparation of Reaction Matrix

  • Charge a flame-dried reaction vial with 5-sulfonyl-1,2,3-thiadiazole (1.0 mmol, 1.0 equiv).

  • Dissolve in Anhydrous MeCN (5.0 mL, 0.2 M concentration).

    • Note: DMF can be used for poor solubility substrates but requires aqueous workup.

Step 2: Nucleophile Addition

  • For Amines: Add the amine (1.2 equiv) dropwise at

    
    . If the amine is a solid, dissolve in minimal MeCN before addition.
    
    • Self-Validating Check: Monitor color change. A rapid shift to dark black/brown often indicates decomposition/ring opening. A yellow/orange shift is typical for SNAr.

  • For Thiols: Add

    
     (1.5 equiv) followed by the thiol (1.1 equiv) at 
    
    
    
    .

Step 3: Reaction Monitoring

  • Allow the mixture to warm to Room Temperature. Stir for 2–6 hours.

  • TLC Monitoring: Elute with Hexane:EtOAc (3:1). The sulfonyl starting material is typically UV active and polar. The product will usually be less polar (for amines) or distinctively fluorescent.

  • NMR Check (Optional but Recommended): Take a

    
     aliquot. If the C4-proton signal (typically 
    
    
    
    8.5–9.0 ppm) disappears or shifts to an olefinic region (
    
    
    5.0–7.0 ppm), ring cleavage has occurred.

Step 4: Workup & Purification

  • Quench: Dilute with water (15 mL) and extract with EtOAc (

    
    ).
    
  • Wash: Wash combined organics with Brine (

    
    ) to remove the sulfinic acid byproduct.
    
  • Dry & Concentrate: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography on Silica Gel.

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      

Optimization & Troubleshooting Guide

VariableObservationCorrective Action
Solvent Low conversion after 6hSwitch from MeCN to DMF or DMSO to increase nucleophilicity.
Base Dark tar formation (Ring Opening)Switch to a weaker base (e.g., from

to Pyridine or

). Lower temperature to

.
Nucleophile No reaction with steric bulkHeat to

cautiously. Do not exceed

.
Leaving Group Sulfonyl group intact, ring opensEnsure the 5-sulfonyl group is electron-deficient enough (Tosyl is standard).
Substrate Scope Data (Representative)
Nucleophile (Nu)BaseSolventYield (%)Notes
MorpholineNone (Excess Nu)MeCN88%Clean conversion, rapid.
Benzylamine

EtOH75%Requires slightly longer time.
Thiophenol

DMF82%Excellent SNAr efficiency.
Sodium Methoxide-MeOH0% Failed. Ring cleavage to alkyne.

Workflow Visualization

ExperimentalWorkflow Start Start: 5-Sulfonyl-1,2,3-thiadiazole (1.0 equiv) in MeCN AddNu Add Nucleophile (1.2 equiv) + Base (if needed) at 0°C Start->AddNu Monitor Monitor: TLC / NMR (Check for C4-H signal retention) AddNu->Monitor Decision Is C4-H intact? Monitor->Decision Proceed Proceed to Workup (EtOAc Extraction) Decision->Proceed Yes Fail Ring Cleavage Detected (Discard / Lower Temp / Weaker Base) Decision->Fail No (Alkyne signals) Purify Flash Chromatography (Isolate 5-Nu-1,2,3-thiadiazole) Proceed->Purify

Caption: Step-by-step experimental workflow with critical checkpoints for ring integrity.

References

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Comprehensive review of thiadiazole reactivity and ring rearrangements).

  • Hurd, C. D., & Mori, R. I. (1955). On the Mechanism of the Reaction of 1,2,3-Thiadiazole Derivatives with Base. Journal of the American Chemical Society, 77(20), 5359–5364. (Foundational paper on ring cleavage vs. substitution).

  • Glukhareva, T. V., et al. (2003). Reaction of 5-halo-1,2,3-thiadiazoles with aliphatic diamines. Organic & Biomolecular Chemistry, 1(22), 4030-4038. (Demonstrates SNAr on 5-halo analogues, establishing the precedent for C5-substitution).

  • Dong, H., et al. (2021).[2] Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(11), 5742.[2] (Review of recent synthetic methods including sulfonyl intermediates).

  • Foroumadi, A., et al. (1999). Synthesis and in vitro antifungal activity of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives. Arzneimittelforschung, 49(12), 1035-1038. (Comparative reactivity of sulfonyl groups in isomeric thiadiazoles).

Sources

Preparation of 1,2,3-thiadiazole sulfones from sulfonyl hydrazones

Application Note: Preparation of 5-Sulfonyl-1,2,3-Thiadiazoles from -Sulfonyl Hydrazones

Executive Summary & Strategic Overview

The 1,2,3-thiadiazole moiety is a privileged scaffold in medicinal chemistry, exhibiting potent antibacterial, antifungal, and anticancer activities. While the classical Hurd-Mori reaction (cyclization of hydrazones with thionyl chloride) remains a staple for general thiadiazole synthesis, the preparation of 1,2,3-thiadiazole sulfones (specifically 5-sulfonyl derivatives) requires a more nuanced approach to retain the sulfonyl pharmacophore.

This application note details an optimized, metal-free protocol for synthesizing 5-arylsulfonyl-1,2,3-thiadiazoles . Unlike traditional methods that often result in the loss of the sulfonyl group or require harsh chlorinating agents, this protocol utilizes a Tetrabutylammonium iodide (TBAI)-catalyzed cyclization of


-sulfonyl 

-tosylhydrazones with elemental sulfur
Key Advantages of this Protocol:
  • Atom Economy: Direct conversion of

    
    -sulfonyl hydrazones without pre-functionalization of the thiadiazole core.
    
  • Safety Profile: Avoids the use of thionyl chloride (

    
    ) and the formation of unstable diazo intermediates common in older workflows.
    
  • Regioselectivity: Exclusively yields the 5-sulfonyl isomer, a difficult target via electrophilic substitution of the parent heterocycle.

Mechanistic Pathway & Logic

Understanding the reaction mechanism is critical for troubleshooting. The transformation proceeds not via the classical Hurd-Mori mechanism (which uses


Reaction Pathway Diagram

The following diagram illustrates the conversion of the

ThiadiazoleSynthesisStartBeta-Keto Sulfone(Precursor)Step1Condensation(TsNHNH2, EtOH)Start->Step1RefluxInteralpha-SulfonylN-TosylhydrazoneStep1->InterYield >85%CycleCyclization Cascade(Polysulfide Anion Attack)Inter->CycleDMSO, 80°CReagentS8 (Elemental Sulfur)TBAI (Catalyst)Reagent->CycleActivatesProduct5-Sulfonyl-1,2,3-Thiadiazole(Target)Cycle->Product-TsH, -N2

Experimental Protocols

Phase A: Synthesis of -Sulfonyl -Tosylhydrazone Precursors

Objective: To generate the reactive hydrazone scaffold containing the necessary sulfonyl group at the

Reagents:

  • 
    -Keto sulfone (1.0 equiv)
    
  • 
    -Toluenesulfonyl hydrazide (1.1 equiv)
    
  • Ethanol (Absolute, 0.5 M concentration)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the

    
    -keto sulfone in absolute ethanol.
    
  • Addition: Add

    
    -toluenesulfonyl hydrazide in one portion. Add catalytic acetic acid.
    
  • Reflux: Heat the mixture to reflux (

    
    C) for 2–4 hours. Monitor consumption of the ketone via TLC (Eluent: Hexane/EtOAc 3:1).
    
  • Isolation: Cool the reaction mixture to room temperature. The hydrazone typically precipitates as a white or off-white solid.

  • Filtration: Filter the solid, wash with cold ethanol (

    
     mL), and dry under vacuum.
    
    • Quality Control: Verify structure via

      
      H NMR. Look for the disappearance of the ketone carbonyl signal and the appearance of the hydrazone NH peak (
      
      
      8.0–11.0 ppm).
Phase B: TBAI-Catalyzed Cyclization with Elemental Sulfur

Objective: Conversion of the hydrazone to the 1,2,3-thiadiazole sulfone.[1] This step replaces the classical Hurd-Mori

2

Reagents:

  • 
    -Sulfonyl 
    
    
    -tosylhydrazone (0.5 mmol)
  • Elemental Sulfur (

    
    ) (1.5 equiv, calculated as S atom)
    
  • TBAI (Tetrabutylammonium iodide) (20 mol%)

  • DMSO (Dimethyl sulfoxide) (2.0 mL)

  • Base:

    
     (1.5 equiv) - Optional but recommended for difficult substrates.
    

Step-by-Step Protocol:

  • Setup: Charge a dried reaction tube (10 mL) with the sulfonyl hydrazone (0.5 mmol),

    
     (24 mg, 0.75 mmol), and TBAI (37 mg, 0.1 mmol).
    
  • Solvent Addition: Add DMSO (2.0 mL). Ensure the vessel is sealed (screw cap with septum).

  • Reaction: Heat the mixture to 80–100 °C in an oil bath. Stir vigorously.

    • Note: The reaction typically proceeds via a color change (often darkening due to polysulfide formation).

  • Monitoring: Check progress by TLC after 2 hours. Most reactions complete within 4–6 hours.

  • Work-up:

    • Cool to room temperature.[2][3]

    • Dilute with water (10 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with brine to remove residual DMSO.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Analysis & Optimization

The following data summarizes the optimization parameters for the cyclization step. The choice of solvent and catalyst load is critical for yield maximization.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (20 mol%)SolventTemp (°C)Yield (%)*Notes
1NoneDMSO100<10No reaction/Decomposition
2

DMSO10045Moderate conversion
3TBAI DMSO 80 88 Optimal Condition
4TBAIDMF10062Lower conversion
5TBAIToluene11015Poor solubility of

6TBAIDMSO250Thermal activation required

*Isolated yields based on 0.5 mmol scale using 2-tosyl-1-phenyl-ethan-1-one tosylhydrazone.

Critical Interpretation[3][4][5]
  • Solvent Effect: DMSO acts not just as a solvent but likely participates in the redox cycle or stabilizes the polysulfide intermediates. Non-polar solvents like toluene fail due to poor solubility of the ionic intermediates.

  • Catalyst: TBAI is superior to molecular iodine (

    
    ). The iodide ion (
    
    
    ) likely attacks the sulfur (
    
    
    ) to generate nucleophilic polysulfide species (
    
    
    ) which attacks the hydrazone carbon.

Troubleshooting & Safety

Common Failure Modes
  • Incomplete Conversion:

    • Cause: Old or oxidized TBAI; insufficient heating.

    • Fix: Use fresh TBAI. Ensure oil bath maintains >80°C. Extend reaction time to 12h.

  • Low Yield / Complex Mixture:

    • Cause: Decomposition of the hydrazone before cyclization (Bamford-Stevens pathway).

    • Fix: Lower temperature to 80°C. Add 1.0 equiv of

      
       to buffer the reaction.
      
  • Residual DMSO:

    • Cause: Insufficient aqueous wash.

    • Fix: Use a 5:1 Water:Brine wash during workup.

Safety Considerations
  • Elemental Sulfur: While generally safe, reactions with sulfur can generate trace

    
     gas. Perform all heating steps in a well-ventilated fume hood.
    
  • DMSO: Readily penetrates skin, carrying dissolved toxins. Wear nitrile gloves.

References

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society. Link

  • Li, Y., et al. (2019).[4] Iodine-Catalyzed Cyclization of N-Tosylhydrazones with Sulfur: Synthesis of 4-Aryl-1,2,3-thiadiazoles. Synlett. Link

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds. Link

  • Attanasi, O. A., et al. (2009). Synthesis of 1,2,3-Thiadiazole Derivatives via Hurd-Mori Reaction. Tetrahedron. Link

Advanced Applications of Chlorophenyl Thiadiazole Sulfones in Agrochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Chlorophenyl Thiadiazole Sulfones in Agrochemistry Content Type: Advanced Application Note & Protocol Guide Audience: Agrochemical Researchers, Medicinal Chemists, and Plant Pathologists

Executive Summary

The emergence of resistance against traditional bactericides like bismerthiazol and thiodiazole copper has necessitated the development of novel chemotypes. Chlorophenyl thiadiazole sulfones represent a cutting-edge class of agrochemicals exhibiting dual-action mechanisms: direct antimicrobial activity and the suppression of bacterial virulence factors (e.g., Type III Secretion Systems).

This guide provides a comprehensive technical workflow for the synthesis, biological evaluation, and mechanistic study of these compounds, specifically targeting Xanthomonas oryzae pv. oryzae (Rice Bacterial Leaf Blight).[1][2][3][4][5][6][7]

Chemical Basis & Structure-Activity Relationship (SAR)[8][9]

The efficacy of chlorophenyl thiadiazole sulfones relies on a precise molecular architecture. The scaffold integrates a lipophilic chlorophenyl tail with a polar, electron-withdrawing sulfone head, bridged by a bioactive 1,3,4-thiadiazole core.

Key Pharmacophores
  • 4-Chlorophenyl Moiety: Enhances lipophilicity (

    
    ), facilitating penetration through the waxy plant cuticle and bacterial cell membranes. The chlorine atom at the para position specifically improves metabolic stability against oxidative degradation.
    
  • 1,3,4-Thiadiazole Ring: Acts as a bioisostere of the amide bond, providing structural rigidity and potential hydrogen-bonding sites (N3/N4) for enzyme active sites.

  • Sulfone Group (

    
    ):  A strong electron-withdrawing group that increases the acidity of adjacent protons and acts as a "warhead" for covalent interactions or strong hydrogen bonding with target proteins (e.g., T3SS proteins).
    
SAR Visualization

SAR_Diagram cluster_SAR Structure-Activity Logic Chlorophenyl 4-Chlorophenyl Group (Lipophilicity & Stability) Thiadiazole 1,3,4-Thiadiazole Core (Bioactive Scaffold) Chlorophenyl->Thiadiazole C5 Attachment Sulfone Sulfone Moiety (SO2) (Electron Withdrawing) Thiadiazole->Sulfone C2 Attachment Target Target: Xanthomonas T3SS & Cell Wall Synthesis Sulfone->Target H-Bonding / Inhibition

Figure 1: Structure-Activity Relationship (SAR) of chlorophenyl thiadiazole sulfones highlighting the functional role of each moiety.[5][8][9][10]

Protocol A: Chemical Synthesis Workflow

Objective: Synthesize 5-(4-chlorophenyl)-2-(methylsulfonyl)-1,3,4-thiadiazole (Target Compound). Scale: Laboratory (10 mmol basis).

Reagents & Equipment
  • Precursors: 4-Chlorobenzoic acid, Thiosemicarbazide, Methyl iodide.

  • Solvents/Catalysts: POCl

    
    , Ethanol, KOH, Glacial Acetic Acid, 30% H
    
    
    
    O
    
    
    .
  • Equipment: Reflux condenser, Rotary evaporator, TLC (Silica gel GF254).

Step-by-Step Methodology
Stage 1: Cyclization to Thiol[9][11][12]
  • Mix: Combine 4-chlorobenzoic acid (10 mmol) and thiosemicarbazide (10 mmol) in POCl

    
     (10 mL).
    
  • Reflux: Heat at 80°C for 6 hours. Critical: Monitor HCl gas evolution (trap required).

  • Quench: Pour the cooled reaction mixture onto crushed ice.

  • Isolate: Adjust pH to 8 with KOH to precipitate the crude thiol. Filter and recrystallize from ethanol.

    • Intermediate: 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.[9][11][12]

Stage 2: S-Alkylation (Sulfide Formation)
  • Dissolve: Dissolve the thiol intermediate (5 mmol) in ethanolic KOH (20 mL, 10%).

  • React: Add Methyl iodide (6 mmol) dropwise at 0°C.

  • Stir: Allow to warm to room temperature and stir for 4 hours.

  • Purify: Evaporate solvent; wash residue with water. Recrystallize from ethanol.

    • Intermediate: 5-(4-chlorophenyl)-2-(methylthio)-1,3,4-thiadiazole.

Stage 3: Oxidation to Sulfone
  • Prepare: Dissolve the sulfide (3 mmol) in Glacial Acetic Acid (10 mL).

  • Oxidize: Add 30% H

    
    O
    
    
    
    (excess, 15 mmol) dropwise.
  • Heat: Stir at 60°C for 4-6 hours. Note: Monitoring by TLC is essential to ensure complete conversion from sulfoxide to sulfone.

  • Final Isolation: Pour into ice water. The sulfone precipitates as a white solid. Filter, wash with NaHCO

    
     (aq), and dry.
    
Synthesis Logic Diagram

Synthesis_Flow Start 4-Chlorobenzoic Acid + Thiosemicarbazide Cyclization Cyclization (POCl3, Reflux) Formation of 1,3,4-Thiadiazole Ring Start->Cyclization Thiol Intermediate 1: Thiol (-SH) Cyclization->Thiol Alkylation S-Alkylation (MeI, KOH) Nucleophilic Substitution Thiol->Alkylation Sulfide Intermediate 2: Sulfide (-S-Me) Alkylation->Sulfide Oxidation Oxidation (H2O2/AcOH) Electrophilic Oxidation Sulfide->Oxidation Final Target Product: Sulfone (-SO2-Me) Oxidation->Final

Figure 2: Step-wise synthesis pathway from carboxylic acid precursor to final sulfone derivative.

Protocol B: Biological Evaluation (Antibacterial)

Target Pathogen: Xanthomonas oryzae pv.[1][2][3][4][10] oryzae (Xoo) – Strain ZHE173. Standard Control: Bismerthiazol (20% WP) or Thiodiazole Copper.

In Vitro Turbidimetric Assay

This method quantifies bacterial growth inhibition by measuring Optical Density (OD) at 595 nm.

  • Culture Prep: Revive Xoo on Nutrient Agar (NA) plates at 28°C for 48h. Inoculate into NB broth and shake until log phase (OD

    
    ).
    
  • Compound Prep: Dissolve the synthesized sulfone in DMSO (stock). Dilute into sterile NB broth containing 0.1% Tween-20 to achieve final concentrations (e.g., 200, 100, 50, 25, 12.5

    
    g/mL).
    
  • Incubation:

    • Add 4 mL of compound-amended broth to test tubes.

    • Add 40

      
      L of bacterial suspension.
      
    • Incubate at 28°C, 180 rpm for 24–36 hours.

  • Measurement: Measure OD

    
     against a blank (broth + compound only).
    
  • Calculation:

    
    
    Calculate EC
    
    
    
    using log-probit analysis.
In Vivo Pot Experiment (Rice Leaf Blight)

Method: Leaf Clipping Method.

  • Planting: Grow susceptible rice variety (e.g., "Fengyou 2") in greenhouse conditions (28-30°C, 90% RH) until the tillering stage (4-5 leaves).

  • Inoculation:

    • Clip the leaf tips (approx. 2-3 cm) using scissors dipped in Xoo suspension (

      
       CFU/mL).
      
  • Treatment:

    • Protective Activity: Spray compound (200

      
      g/mL) 24h before inoculation.
      
    • Curative Activity: Spray compound 24h after inoculation.

  • Scoring: Measure lesion length 14 days post-inoculation.

    
    
    (Where C = lesion length of control, T = lesion length of treated).
    

Mechanism of Action: T3SS Inhibition

Recent studies suggest that unlike traditional bactericides that kill bacteria (bactericidal), thiadiazole sulfones may act as anti-virulence agents by targeting the Type III Secretion System (T3SS).

  • Hypersensitive Response (HR) Assay: Infiltrate tobacco leaves with Xoo treated with the compound. A lack of necrosis indicates T3SS inhibition (failure to inject effector proteins).

  • Gene Expression (qRT-PCR): Monitor expression of hrp genes (hrpG, hrpX).[1] Thiadiazole sulfones typically downregulate these genes, reducing pathogenicity without imposing strong selection pressure for resistance [4].

References

  • Chen, Z., et al. (2010). Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. Molecules, 15(12), 9046-9056.

  • Li, P., et al. (2016). Synthesis and Antibacterial Evaluation of New Sulfone Derivatives Containing 2-Aroxymethyl-1,3,4-Oxadiazole/Thiadiazole Moiety. Molecules, 21(12), 1665.

  • Dai, B., et al. (2019). Synthesis and biological evaluation of 1,3,4-thiadiazole derivatives as type III secretion system inhibitors against Xanthomonas oryzae. Pesticide Biochemistry and Physiology, 160, 87-94.[1]

  • Zhang, J., et al. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry, 69(31), 8668–8680.

  • Chen, H., et al. (2014). Synthesis and Biological Evaluation of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moiety. American Journal of Food Science and Technology, 2(6), 188-193.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Chlorophenyl 1,2,3-thiadiazol-5-yl Sulfone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-DZ-OX-001 Subject: Yield Optimization & Troubleshooting for Thiadiazole Sulfone Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Yield Challenge

The synthesis of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone typically involves the oxidation of its corresponding sulfide precursor.[1][2] Low yields in this reaction are rarely due to a single factor but rather a convergence of three specific pitfalls inherent to the 1,2,3-thiadiazole scaffold:

  • Ring Instability: The 1,2,3-thiadiazole ring is prone to nitrogen extrusion (decomposition) under high thermal stress or strongly acidic conditions.[1]

  • Under-Oxidation: The reaction often stalls at the sulfoxide (

    
    ) stage, contaminating the final product.[1]
    
  • Over-Oxidation/Hydrolysis: Harsh oxidants can attack the C4/C5 positions, leading to ring cleavage.[1]

This guide moves beyond standard textbook protocols (like


/AcOH), which are often too harsh for this heterocycle, and introduces a Catalytic Tungstate System . This method operates at near-neutral pH, significantly improving yield and purity.[1]

Optimized Protocol: The "Gold Standard" Method

Methodology: Sodium Tungstate Catalyzed Oxidation Why this works: The tungstate anion (


) forms a peroxytungstate complex with hydrogen peroxide. This active species transfers oxygen to the sulfur atom more efficiently than 

alone, allowing the reaction to proceed at lower temperatures and preventing thermal decomposition of the thiadiazole ring.
Reagents & Stoichiometry
ComponentEquiv.Role
Sulfide Precursor 1.0Starting Material

0.02 - 0.05Catalyst (2-5 mol%)

(30% aq)
2.5 - 3.0Oxidant (Excess ensures Sulfone)
Phenylphosphonic acid 0.01Co-catalyst (Optional, boosts rate)
Methanol/Water (3:1) SolventHomogenizes the biphasic system
Step-by-Step Workflow
  • Dissolution: Dissolve the sulfide precursor (1.0 equiv) in Methanol. If solubility is poor, add minimal Ethyl Acetate.[1]

  • Catalyst Addition: Add

    
     (0.02 equiv) directly to the solution.[1] Stir until partially dissolved.
    
  • Controlled Oxidation:

    • Cool the mixture to 10–15°C (Do not freeze).

    • Add

      
       (30%) dropwise. Critical: The reaction is exothermic.[1][3] Maintain internal temperature 
      
      
      
      .
  • Reaction Phase:

    • Allow to warm to Room Temperature (25°C).

    • Stir for 4–6 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 3:1).

    • Checkpoint: If Sulfoxide persists (lower

      
       than Sulfone), heat gently to 50°C  for 1 hour. Do not exceed 60°C.
      
  • Quench & Workup:

    • Quench excess peroxide with saturated Sodium Sulfite (

      
      ) solution (test with starch-iodide paper: blue 
      
      
      
      colorless).
    • Extract with Dichloromethane (DCM).[3]

    • Wash organic layer with Brine

      
       Dry over 
      
      
      
      
      
      Concentrate.[1]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the critical divergence points where yield is lost (Decomposition vs. Product).

G Sulfide Sulfide Precursor (R-S-R') Sulfoxide Sulfoxide Intermediate (R-SO-R') Sulfide->Sulfoxide Fast Oxidation (Low Temp) Decomp Ring Decomposition (N2 Extrusion) Sulfide->Decomp Acidic pH Sulfone TARGET SULFONE (R-SO2-R') Sulfoxide->Sulfone Slow Oxidation (Requires Catalyst) Sulfoxide->Decomp High T (>60°C) or Strong Acid Catalyst Na2WO4 Catalyst (Active Peroxytungstate) Catalyst->Sulfide Catalyst->Sulfoxide

Caption: Catalytic cycle showing the step-wise oxidation. Note that the Sulfoxide-to-Sulfone step is the rate-limiting step where thermal control is vital to avoid decomposition.[1]

Troubleshooting Guide (Root Cause Analysis)

Use this logic tree to diagnose specific yield failures in your current experiments.

Issue 1: "I see a major spot with lower Rf than my product."
  • Diagnosis: Incomplete oxidation (Stalled at Sulfoxide).

  • Root Cause: The thiadiazole ring is electron-withdrawing, making the sulfur atom less nucleophilic and harder to oxidize from sulfoxide to sulfone.[1]

  • Solution:

    • Do NOT add more acid (risk of ring loss).[1]

    • Add 0.5 equiv more

      
      .
      
    • Increase catalyst load to 5 mol%.

    • Time: Extend reaction time by 4 hours.

Issue 2: "My crude yield is low, and the NMR is messy/complex."
  • Diagnosis: Ring Decomposition (Nitrogen Extrusion).

  • Root Cause: 1,2,3-Thiadiazoles can undergo Wolff-type rearrangements or lose

    
     if the temperature exceeds 60°C or if the pH drops below 2.[1]
    
  • Solution:

    • Switch from Acetic Acid solvent to Methanol/Water.

    • Control Temp: Strictly keep T < 50°C.

    • Buffer: If using mCPBA, add

      
       to buffer the acidity.[1]
      
Issue 3: "The product is pure but the yield is <50%."
  • Diagnosis: Solubility Loss (Product Trapped).

  • Root Cause: Sulfones are highly crystalline and often precipitate out of methanol/water before the reaction finishes, trapping unreacted sulfoxide inside the crystal lattice.

  • Solution:

    • Co-solvent: Use a mixture of Methanol/DCM (1:1) or Acetonitrile to keep the sulfone in solution during the reaction.[1]

    • Vigorous Stirring: Ensure high RPM to break up precipitates.

Comparative Data: Oxidant Selection

Oxidant SystemTypical YieldPurity ProfileRisk FactorRecommendation

/

85-92% High (>98%)LowHighly Recommended
m-CPBA (DCM) 70-80%Med (Benzoic acid contam.)[1]MedGood for small scale (<100mg)

/ AcOH
40-60%Low (Decomp products)High Avoid (Too acidic/hot)
Oxone / Methanol 75-85%HighLowGood alternative if Tungstate unavailable

Frequently Asked Questions (FAQ)

Q: Can I use m-CPBA instead of the Tungstate method? A: Yes, but with a caveat. m-CPBA generates m-chlorobenzoic acid as a byproduct, which can be difficult to separate from your sulfone without basic washes.[1] Since 1,2,3-thiadiazoles are sensitive to strong bases (ring opening), you must perform the workup carefully using mild bicarbonate, not NaOH.

Q: My starting material (Sulfide) is not dissolving in Methanol. A: This is common for chlorophenyl derivatives. Switch the solvent system to Acetonitrile (


)  or add 20% DCM  to the methanol. The Tungstate catalyst works in these mixtures as long as there is some water present (from the 30% 

) to solubilize the inorganic salt.

Q: Is the 4-chlorophenyl group stable to these conditions? A: Yes. The chlorophenyl ring is highly robust against oxidative conditions.[1] The weak link is always the 1,2,3-thiadiazole ring.[1]

Q: Why is the "Hurd-Mori" reaction mentioned in literature for this? A: The Hurd-Mori reaction is used to build the thiadiazole ring (from hydrazones + thionyl chloride).[1] If you are synthesizing the sulfide precursor from scratch, you would use Hurd-Mori.[1] However, for the sulfone step, you are performing a functional group transformation (oxidation), not a ring synthesis.

References

  • Tungstate Catalyzed Oxidation (Green Chemistry)

    • Sato, K., et al. "Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions."[1][2] Tetrahedron, 2001.[1]

  • 1,2,3-Thiadiazole Ring Stability

    • Bakulev, V. A., & Dehaen, W.[1] "The Chemistry of 1,2,3-Thiadiazoles." Chemistry of Heterocyclic Compounds, 2004.[1]

  • Alternative Oxidation (Oxone)

    • Trost, B. M., & Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981.[1]

  • Synthesis of Chlorophenyl Thiadiazoles

    • Chen, Z., et al. "Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-thiadiazole Sulfonamides."[1][4] Molecules, 2010.[1][5][6] (Note: Discusses similar chlorophenyl-thiadiazole oxidation chemistry).

Sources

Technical Support Center: Purification of Crystalline 1,2,3-Thiadiazole Sulfones

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about purification methods for crystalline 1,2,3-thiadiazole sulfones.

Welcome to the technical support resource for the purification of crystalline 1,2,3-thiadiazole sulfones. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining these valuable heterocyclic compounds in high purity. Here, we address common issues through a combination of in-depth FAQs, a practical troubleshooting guide, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification methods for crystalline 1,2,3-thiadiazole sulfones?

The two most effective and widely used methods for purifying crystalline 1,2,3-thiadiazole sulfones are recrystallization and column chromatography.[1]

  • Recrystallization is the preferred method for solids that are relatively pure (>90%) and thermally stable. It is excellent for removing minor impurities and can yield high-quality crystals suitable for X-ray analysis.[2][3] Most sulfones are amenable to crystallization from common organic solvents.[2]

  • Column Chromatography is ideal for separating complex mixtures, removing closely related impurities (such as the corresponding sulfide or sulfoxide), or purifying non-crystalline oils before a final crystallization step.[4][5] Silica gel is the most common stationary phase.[5]

Q2: What are the most common impurities I should expect during the synthesis of 1,2,3-thiadiazole sulfones?

Impurities typically arise from the synthetic route used. For 1,2,3-thiadiazoles synthesized via the Hurd-Mori reaction, common impurities include unreacted starting materials like the parent ketone's hydrazone intermediate.[6][7][8][9][10] If the sulfone is prepared by oxidation of a corresponding sulfide, you can expect to find residual starting sulfide and the intermediate sulfoxide in your crude product.

Q3: How do I select an appropriate solvent system for recrystallization?

The principle of "like dissolves like" is a good starting point, but the ideal solvent is one where your compound is highly soluble at an elevated temperature and poorly soluble at room or sub-ambient temperatures.[4][11]

  • Initial Screening: Test the solubility of a few milligrams of your crude product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, and water) at room temperature and then upon heating.

  • Solvent Polarity: Sulfones are polar compounds, so moderately polar solvents like alcohols (isopropanol, ethanol) or esters (ethyl acetate) are often good starting points.[12] For less polar analogs, mixtures with non-polar solvents like hexanes or heptane can be effective (a two-solvent system).[13][14]

  • Avoid Reactivity: Ensure the solvent is inert and does not react with your compound. While 1,2,3-thiadiazoles are generally stable, they can be sensitive to strong bases.[6]

Q4: What analytical techniques are essential for confirming the purity of my final product?

A combination of techniques is necessary to establish purity and confirm the structure.[3][15]

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the effectiveness of purification steps.[5][16][17] A single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point: A sharp melting point range (typically < 2 °C) is a classic indicator of a pure crystalline solid.[17][18] Impurities will typically cause a depression and broadening of the melting point range.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and can reveal the presence of impurities, even at low levels.[15]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[15] Techniques like LC-MS are powerful for quantifying purity.[16]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, particularly the characteristic strong stretches for the sulfone group (O=S=O) around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.[3][15][19]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 1,2,3-thiadiazole sulfones and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. This is the most common reason for crystallization failure, resulting in a solution that is not supersaturated upon cooling.[20][21] 2. The solution is supersaturated but requires nucleation. Crystal growth needs a starting point (a nucleation site).[21]1. Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow it to cool again.[20] 2. Induce Nucleation:     a) Scratch Method: Gently scratch the inside surface of the flask below the solvent line with a glass rod. Microscopic scratches provide nucleation sites.[20][21]     b) Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution.[21][22]
Product "Oils Out" Instead of Crystallizing 1. High concentration of impurities. Impurities can interfere with lattice formation, leading to an amorphous oil.[23] 2. Cooling rate is too fast. Rapid cooling can cause the compound to crash out of solution as an oil before it has time to form an ordered crystal lattice.[22] 3. Melting point of the compound is below the solvent's boiling point. The compound may be dissolving in the hot solvent as a liquid rather than a solid.[21]1. Preliminary Purification: If the crude product is very impure, consider a preliminary purification by column chromatography to remove the bulk of impurities before attempting recrystallization. 2. Slow Down Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[21] 3. Adjust Solvent System: Add a small amount of a "better" solvent (one the compound is more soluble in) to the hot solution to prevent premature oiling, then proceed with slow cooling. Alternatively, switch to a solvent with a lower boiling point.
Low Yield After Recrystallization 1. Excessive solvent was used. A significant amount of the product remains dissolved in the mother liquor even after cooling.[4][20] 2. Premature crystallization during hot filtration. The product crystallizes on the filter paper or in the funnel stem.[4] 3. Incomplete crystallization. The solution was not cooled for a sufficient amount of time or to a low enough temperature.[4]1. Use Minimum Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the solid.[4] You can test the mother liquor for remaining product by evaporating a small sample. 2. Keep Everything Hot: Use a pre-heated funnel and flask for hot filtration. Use fluted filter paper for a faster filtration rate.[4][14] 3. Maximize Cooling: Once the solution has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation before filtration.[4]
Persistent Impurities (e.g., Sulfide/Sulfoxide) 1. Similar polarity. The impurity and the desired sulfone have very similar polarities, making them co-crystallize or co-elute. 2. Incomplete reaction. The oxidation of the sulfide to the sulfone was not driven to completion.1. Column Chromatography: This is the most effective method for separating compounds with similar polarities. Use a fine-grade silica gel and a carefully optimized solvent system (eluent), monitoring fractions by TLC.[4][5] 2. Re-run the Reaction: If significant starting material remains, it may be more efficient to re-subject the crude material to the oxidation conditions to drive the reaction to completion before attempting purification.
Poor Crystal Quality (Needles, Small Powders) 1. High rate of nucleation. The solution became supersaturated too quickly, leading to the rapid formation of many small crystals instead of the slow growth of larger ones.[22]1. Reduce Supersaturation: Re-dissolve the solid in the minimum amount of hot solvent, then add a small excess of the hot solvent (e.g., 5-10% more). This will slow the onset of crystallization upon cooling.[22] 2. Controlled Cooling: Allow the solution to cool very slowly and without disturbance.[21][22]

Visual Workflow: Purification Method Selection

The following diagram provides a logical decision-making workflow to help you select the most appropriate purification strategy for your crude 1,2,3-thiadiazole sulfone.

Purification_Workflow start Start: Crude Product Analysis product_state What is the physical state of the crude product? start->product_state purity_check Assess purity by TLC/¹H NMR product_state->purity_check  Solid column Action: Perform Column Chromatography product_state->column  Oil / Amorphous Solid   impurity_type Are impurities distinct or closely related? purity_check->impurity_type  Relatively Pure (>90%) column_then_recrys Action: Column Chromatography followed by Recrystallization purity_check->column_then_recrys  Complex Mixture (<90%) recrystallize Action: Perform Recrystallization impurity_type->recrystallize  Baseline / Starting Material Impurities impurity_type->column_then_recrys  Closely Eluting Spots (e.g., Sulfoxide) end_pure End: Pure Crystalline Product recrystallize->end_pure column->recrystallize  To induce crystallinity column_then_recrys->end_pure

Caption: Decision tree for selecting a purification method.

Standard Operating Procedures (SOPs)

SOP-01: Single-Solvent Recrystallization

  • Dissolution: Place the crude crystalline 1,2,3-thiadiazole sulfone in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a stemless funnel and a new flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it. Add a small amount of hot solvent to rinse the original flask and the filter paper.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product for purity (TLC, melting point, NMR).

SOP-02: Flash Column Chromatography

  • Solvent System Selection: Using TLC, determine a solvent system (eluent) that provides good separation between your desired sulfone and its impurities. The ideal R_f (retention factor) for the target compound is typically between 0.25 and 0.40.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent (as a slurry). Ensure the packed bed is level and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure (e.g., with a hand bellows or nitrogen line) to maintain a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. The resulting solid can then be further purified by recrystallization (SOP-01) if necessary to obtain high-quality crystals.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua - Filter Dryer. (2025). Retrieved from [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024). Retrieved from [Link]

  • Method for preparing sulfones - European Patent Office - EP 0508424 A2. (1992). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • How to determine the purity of newly synthesized organic compound? - ResearchGate. (2018). Retrieved from [Link]

  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer chromatography. (n.d.). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.). Retrieved from [Link]

  • Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns | LCGC International. (n.d.). Retrieved from [Link]

  • Sulfone-aromatic ligands for thiophilic adsorption chromatography: purification of human and mouse immunoglobulins - PubMed. (n.d.). Retrieved from [Link]

  • US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones - Google Patents. (n.d.).
  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Retrieved from [Link]

  • A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PMC. (n.d.). Retrieved from [Link]

  • How to purify a sulfone and sulfide sulfoxide without a column? - ResearchGate. (2024). Retrieved from [Link]

  • synthesis and characterization of 1,2,4-triazolo-1,3,4- thiadiazole derivatives. (n.d.). Retrieved from [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

  • 174 Thiadiazoles and Their Properties - ISRES. (n.d.). Retrieved from [Link]

  • Product Class 9: 1,2,3-Thiadiazoles. (n.d.). Retrieved from [Link]

  • THE CHEMISTRY OF 1,2,3-THIADIAZOLES - download. (n.d.). Retrieved from [Link]

  • Synthesis and bioactivities of novel thioether/sulfone derivatives containing 1,2,3-thiadiazole and 1,3,4-oxadiazole/thiadiazole moiety - PubMed. (2013). Retrieved from [Link]

  • Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole - PMC. (2025). Retrieved from [Link]

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update - MDPI. (2021). Retrieved from [Link]

  • A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Preventing ring decomposition in 1,2,3-thiadiazole sulfone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2,3-Thiadiazole Sulfone Stability

Status: Active Ticket Type: Advanced Synthesis / Process Safety Assigned Specialist: Senior Application Scientist (Heterocycle Chemistry)

Executive Summary: The "Ticking Clock" of Thiadiazoles

You are likely here because your reaction turned into a black tar, or your product yield is vanishing during the oxidation step.

1,2,3-Thiadiazoles are "masked" diazo compounds. When you attach a sulfone (


)  group, you create a potent pharmacophore, but you also drastically alter the ring's electronic bias. The sulfone is a strong electron-withdrawing group (EWG), which destabilizes the 

linkage, making the ring highly susceptible to nucleophilic attack at C5 and premature thermal extrusion of nitrogen (

)
.

This guide treats your reaction vessel as a controlled environment where we must suppress three specific failure modes: The Wolff Rearrangement , The Larsen Fragmentation , and Isomeric Scrambling .

Module 1: Thermal Management (Preventing Loss)

The Issue: The reaction mixture bubbles vigorously (gas evolution) and turns dark/tarry. NMR shows loss of the aromatic protons and broad aliphatic signals.

The Mechanism (The Wolff Trap): 1,2,3-Thiadiazoles exist in equilibrium with an acyclic


-diazo thioketone. Thermal energy drives the irreversible loss of 

to form a thiocarbonyl carbene, which undergoes a Wolff-like rearrangement to form a highly reactive thioketene. Thioketenes rapidly polymerize (the "tar").

Sulfone Impact: The sulfone group destabilizes the ground state, potentially lowering the activation energy for ring opening.

Visualizing the Failure Pathway:

Decomposition cluster_safe Safe Zone (< 60°C) Thiadiazole 1,2,3-Thiadiazole (Sulfone Substituted) Diazo α-Diazo Thioketene (Transient Isomer) Thiadiazole->Diazo  Δ (Heat)   Carbene Thiocarbonyl Carbene (Highly Reactive) Diazo->Carbene  -N2 (Irreversible)   Thioketene Thioketene (Monomer) Carbene->Thioketene  Wolff Rearrangement   Polymer Polymer/Tar (Dead End) Thioketene->Polymer  Polymerization  

Caption: Thermal decomposition cascade. Once the ring opens and


 is lost, the process is irreversible.

Protocol Standards:

  • Temperature Ceiling: Maintain reaction temperature < 60°C . Sulfone derivatives are often less stable than their phenyl counterparts.

  • Solvent Selection: Avoid high-boiling solvents (DMSO, DMF) if product isolation requires distillation. Use low-boiling solvents (

    
    , THF) that can be removed under vacuum without heating the flask.
    

Module 2: Chemical Compatibility (Base-Induced Fragmentation)

The Issue: You attempted a substitution or deprotonation, and the ring vanished.

The Mechanism (Larsen Fragmentation): The sulfone group makes the C5 position (or C4, depending on substitution) highly electrophilic. Hard bases (OH-, alkoxides) do not deprotonate cleanly; they attack the sulfur or C5, triggering ring cleavage to form an alkynylthiolate .

Base Compatibility Table:

Base TypeExampleCompatibilityRisk LevelNotes
Hard Nucleophiles NaOH, NaOMe, EtONaINCOMPATIBLE 🔴 CriticalAttacks C5/S; causes immediate ring opening to alkynes.
Strong/Bulky LDA, LiHMDSConditional 🟡 HighUse only at -78°C. Kinetic deprotonation is possible but risky.
Non-Nucleophilic

,

Good 🟢 LowSafe for most coupling reactions.
Amine Bases

, DIPEA, DBU
Variable 🟡 MediumDBU can trigger ring opening or rearrangement to triazoles.

Troubleshooting Step: If you need to functionalize the ring:

  • Do not try to deprotonate a sulfone-bearing thiadiazole.

  • Strategy Shift: Install the functional group before oxidizing the sulfide to the sulfone.

Module 3: Safe Synthesis Protocol (Sulfide Sulfone)

The Issue: Oxidizing a thiadiazole-sulfide to a sulfone often leads to explosion (rapid


 release) or decomposition if the exotherm is uncontrolled.

The Solution: A buffered mCPBA oxidation at controlled temperatures. We avoid acidic conditions which can catalyze ring-chain tautomerism.

Validated Protocol:

  • Preparation: Dissolve the 1,2,3-thiadiazole sulfide (1.0 equiv) in

    
     (0.1 M).
    
  • Buffering (Critical): Add solid

    
      (3.0 equiv). Why? mCPBA generates m-chlorobenzoic acid as a byproduct. Acid promotes ring instability.
    
  • Cooling: Cool the slurry to 0°C (Ice/Water bath).

  • Addition: Add mCPBA (2.2 - 2.5 equiv) portion-wise over 30 minutes. Do not dump it in all at once.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC.[1]

    • Note: If the reaction is sluggish, warm to Room Temperature (RT) only. Do not reflux.

  • Quenching: Quench with saturated aqueous

    
     (to kill excess peroxide) followed by saturated 
    
    
    
    .
  • Workup: Extract with DCM. Wash with water. Dry over

    
    .[2]
    
    • Evaporation:[3] Remove solvent at < 30°C under reduced pressure.[3]

Module 4: Isomeric Scrambling (The Triazole Trap)

The Issue: Mass spec shows the correct mass, but NMR is slightly off. You might have made a 1,2,3-triazole .[4][5][6]

The Mechanism (Cornforth/Dimroth-type Rearrangement): In the presence of amines (R-


) or amidines, 1,2,3-thiadiazoles can undergo a ring-degeneration-recyclization to form 1,2,3-triazoles. This is particularly common if you are trying to synthesize a sulfonamide derivative.

Decision Logic:

IsomerCheck cluster_fix Prevention Start Product Analysis CheckMass Mass Spec correct? Start->CheckMass CheckNMR NMR: C4/C5 shifts? CheckMass->CheckNMR Yes Triazole Suspect 1,2,3-Triazole (Isomer) CheckNMR->Triazole Shifted Upfield (~1-2 ppm) Thiadiazole Confirmed 1,2,3-Thiadiazole CheckNMR->Thiadiazole Matches Lit. Advice Avoid primary amines in reaction mixture Triazole->Advice

Caption: Diagnostic flow for distinguishing the target thiadiazole from its triazole isomer.

Frequently Asked Questions (FAQ)

Q: Can I use Palladium catalysis (Suzuki/Sonogashira) on a brominated 1,2,3-thiadiazole sulfone? A: Proceed with extreme caution. Oxidative addition of Pd into the C-Br bond can facilitate nitrogen extrusion.

  • Fix: Use "ligand-heavy" conditions (e.g., SPhos, XPhos) to speed up the coupling relative to the decomposition. Keep temperatures < 60°C.

Q: Why does my product turn pink/red on the bench? A: This indicates trace formation of thio-azo compounds or radical dimerization.

  • Fix: Store the sulfone in the dark at -20°C under Argon. The sulfone bond renders the ring electron-deficient and photolabile.

Q: Can I distill my product? A: Absolutely not. 1,2,3-thiadiazole sulfones are potential energetic materials due to the high nitrogen content and oxygen balance. Distillation risks detonation. Always purify via column chromatography.

References

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Wiley-Interscience. (Foundational text on the ring-chain tautomerism and rearrangement mechanisms).
  • L'abbé, G. (1982). "Rearrangements of 1,2,3-Thiadiazoles." Tetrahedron, 38(24), 3537-3563.
  • Shafran, Y. M., Bakulev, V. A., & Mokrushin, V. S. (1989). "Synthesis and properties of 1,2,3-thiadiazoles." Russian Chemical Reviews, 58(2), 148.
  • Androsov, D. A. (2008). "Formation of 1,2,3-Thiadiazoles." Russian Journal of Organic Chemistry, 44, 623.
  • Common Organic Chemistry. (n.d.). "Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA)." Link (Standard protocol adapted for buffering requirements).

Sources

Technical Support Center: Hurd-Mori Cyclization for Sulfone-Substituted 1,2,3-Thiadiazoles

[1]

Status: Operational Ticket Focus: Troubleshooting Low Yields & Side Reactions in Sulfone-Bearing Substrates Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary & Critical Parameters

Context: The Hurd-Mori reaction (reaction of

12sulfone (

)

The Sulfone Challenge: Sulfones are strong electron-withdrawing groups (EWGs).[1]

  • Acidity: They dramatically increase the acidity of

    
    -protons in the precursor ketone, often leading to incomplete hydrazone formation or competitive enolization.[1]
    
  • Nucleophilicity: They reduce the nucleophilicity of the hydrazone nitrogen, slowing the initial attack on thionyl chloride (

    
    ).[1]
    
Critical Parameter Dashboard
ParameterStandard ConditionAdjustment for Sulfone SubstratesReason
Precursor Acetylhydrazone / SemicarbazoneTosylhydrazone Tosyl groups provide better crystallinity and cleaner elimination kinetics for electron-deficient substrates.[1]
Reagent Thionyl Chloride (

)
Purified

(1.5 - 3.0 eq)
Excess is required to drive the reaction against the deactivated nucleophile.[1] Must be free of

to prevent hydrazone hydrolysis.[1]
Solvent DCM or Ethanol (neat)DCM or 1,2-Dichloroethane (Anhydrous) Sulfone substrates are often polar; chlorinated solvents solubilize them while preventing side reactions with protic solvents.[1]
Temperature


Higher acidity of sulfone-

-protons increases risk of chlorination side-reactions at high temps.[1]
Quenching Water/IceSat.[1][3]

/ Ice
Neutralizes acid rapidly to prevent cleavage of the sulfone or acid-catalyzed decomposition.[1]

Reaction Mechanism & Failure Points

Understanding the mechanism is the only way to troubleshoot effectively.[1] The reaction proceeds through an N-sulfinyl hydrazone intermediate.[1]

Mechanistic Workflow (Graphviz)

The following diagram illustrates the pathway and specific failure points caused by sulfone interference.

HurdMoriMechanismcluster_1Hurd-Mori CycleStartSulfone-SubstitutedHydrazoneAttackNucleophilic Attackon SulfurStart->Attack Mix @ -10°CFail_HydrolysisFAILURE: Hydrolysisto KetoneStart->Fail_Hydrolysis Wet Solvent / Old SOCl2SOCl2Thionyl Chloride(SOCl2)SOCl2->AttackIntermediatesN-SulfinylHydrazone IntermediateAttack->IntermediatesCyclizationRing Closure(S-C Bond Formation)Intermediates->Cyclization Rate Limiting Step(Slowed by Sulfone EWG)Fail_ChlorinationFAILURE: Alpha-Chlorination(Vilsmeier-Haack type)Intermediates->Fail_Chlorination Excess Heat (>RT)EliminationElimination ofLeaving Group (HCl)Cyclization->EliminationProduct1,2,3-ThiadiazoleProductElimination->Product

Caption: Mechanistic pathway of Hurd-Mori cyclization showing critical diversion points where sulfone-induced acidity or moisture can lead to failure.[1]

Optimized Protocol: Sulfone-Substituted Substrates

Do not use generic Hurd-Mori conditions. Use this modified protocol for electron-deficient substrates.

Prerequisites:

  • Starting Material: Tosylhydrazone of the sulfone-ketone (preferred over semicarbazones for solubility).[1]

  • Glassware: Flame-dried,

    
     atmosphere.[1]
    

Step-by-Step:

  • Dissolution: Suspend the tosylhydrazone (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) or DCM (10 mL/mmol).

    • Note: If solubility is poor, add minimal anhydrous nitromethane, but avoid ethers.[1]

  • Cooling: Cool the mixture to -10°C (ice/salt bath).

  • Reagent Addition: Add neat thionyl chloride (3.0 equiv) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes.

    • Observation: Evolution of

      
       and 
      
      
      gas will occur.[1][4] Ensure distinct venting.
  • The "Soak": Stir at -5°C to 0°C for 1 hour.

    • Why? Allows the formation of the N-sulfinyl intermediate without triggering thermal decomposition.[1]

  • Cyclization: Allow the reaction to warm to Room Temperature slowly. Stir for 12–18 hours.[1]

    • Monitor: Check TLC.[1][2][3][4] If starting material persists after 18h, heat to 40°C (mild reflux) for 2 hours. Do not overheat.

  • Quench: Pour reaction mixture slowly into a stirred slurry of ice and saturated

    
     .
    
    • Critical: Do not quench with water alone; the local acid spike can degrade the sulfone moiety.[1]

  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    

Troubleshooting Guide (Q&A)

Issue 1: "I recovered the starting ketone instead of the thiadiazole."

Diagnosis: Hydrolysis of the hydrazone.[1] Root Cause: The Hurd-Mori reaction generates

1


1Solution:
  • Distill

    
     from quinoline or linseed oil before use to remove 
    
    
    .[1]
  • Add a non-nucleophilic base scavenger like 2,6-lutidine (1.1 equiv) to buffer the reaction.[1]

  • Ensure the hydrazone is perfectly dry (dry under high vacuum with

    
     overnight).[1]
    
Issue 2: "My product has a chlorine atom where the hydrogen should be."

Diagnosis:

1Root Cause:

1

1Solution:
  • Lower the temperature. Never exceed 40°C.

  • Increase Concentration. Intramolecular cyclization is favored at higher concentrations (

    
    ), whereas intermolecular chlorination is less concentration-dependent relative to the solvent cage.[1]
    
  • Switch Leaving Group: If using an acetylhydrazone, switch to a tosylhydrazone . The tosyl group is a better leaving group, accelerating the cyclization step relative to the chlorination side-reaction.[1]

Issue 3: "The reaction turns into a black tar."

Diagnosis: Polymerization or decomposition of the thiadiazole.[1] Root Cause: 1,2,3-Thiadiazoles are thermally unstable and can eliminate

11Solution:
  • Avoid Reflux. Perform the reaction strictly at room temperature.

  • Protect from Light. Some thiadiazoles are photosensitive; wrap the flask in foil.[1]

  • Chromatography: Filter the crude "tar" through a short plug of silica gel immediately.[1] Do not store the crude mixture.

Issue 4: "Low yield with -keto sulfone precursors."

Diagnosis: Steric/Electronic deactivation.[1] Root Cause: If the sulfone is directly adjacent to the hydrazone carbon (a


1Solution:
  • Catalysis: Add a catalytic amount of pyridine (5 mol%). It activates the

    
     by forming an N-acylpyridinium-like species, which is more electrophilic.[1]
    
  • Solvent Switch: Use 1,4-Dioxane .[1] It can coordinate with the generated protons and stabilize the transition state.[1]

References

  • Hurd, C. D., & Mori, R. I. (1955).[1] On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.[1]

  • Bakulev, V. A., & Dehaen, W. (2004).[1][5][6] The Chemistry of 1,2,3-Thiadiazoles. In The Chemistry of Heterocyclic Compounds (Vol. 62).[1][6][7] John Wiley & Sons.[1][6]

  • Thomas, L., et al. (2010).[1][8] Investigation of the regioselectivity of the Hurd–Mori reaction for the formation of bicyclic 1,2,3-thiadiazoles. Tetrahedron, 66(33), 6433-6444.[1]

  • BenchChem Technical Support. (2025). Method Refinement for Scaling Up 1,2,3-Thiadiazole Production.

Validation & Comparative

A Comparative Guide to the Infrared Spectroscopy of Sulfone and Thiadiazole Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise and unambiguous identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a powerful and accessible analytical technique for elucidating the structural features of organic molecules. Among the myriad of functional groups, sulfones (R-S(=O)₂-R') and thiadiazoles, a class of five-membered heterocyclic compounds containing two nitrogen atoms and a sulfur atom, are prevalent motifs in a wide array of pharmacologically active agents. This guide provides an in-depth comparison of the characteristic IR absorption bands of sulfone and thiadiazole functional groups, supported by experimental data and detailed analytical protocols.

The Sulfone Functional Group: A Tale of Two Strong Stretches

The sulfone group is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This arrangement gives rise to two distinct, intense, and highly reliable absorption bands in the IR spectrum, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds.

The exact position of these bands is influenced by the electronic environment of the sulfone group. Electron-withdrawing groups attached to the sulfur atom tend to increase the bond order of the S=O bonds, leading to a shift to higher wavenumbers (a blueshift). Conversely, electron-donating groups can cause a slight shift to lower wavenumbers (a redshift).

Key Vibrational Modes of Sulfones

The primary diagnostic peaks for sulfones are:

  • Asymmetric SO₂ Stretch: This absorption is typically very strong and appears in the range of 1350 - 1300 cm⁻¹ .

  • Symmetric SO₂ Stretch: This band is also strong and is found at a lower frequency, generally between 1160 - 1120 cm⁻¹ .

The presence of these two strong absorptions in the specified regions is a highly reliable indicator of a sulfone functional group.

The Thiadiazole Functional Group: A More Complex Fingerprint

Thiadiazoles are aromatic heterocyclic systems with the molecular formula C₂H₂N₂S. Unlike the sulfone group, the IR spectra of thiadiazoles are more complex due to the variety of vibrational modes within the ring and the existence of four different isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. Each isomer presents a unique "fingerprint" in the IR spectrum, although some general characteristic absorptions can be identified.

Key Vibrational Modes of Thiadiazoles

The interpretation of thiadiazole IR spectra relies on identifying a combination of bands arising from C=N, C-N, C-S, and ring stretching and bending vibrations.

  • C=N Stretching: A band of variable intensity, typically in the region of 1650 - 1500 cm⁻¹ , is characteristic of the carbon-nitrogen double bonds within the thiadiazole ring. The exact position can be sensitive to substituents on the ring.

  • Ring Stretching Vibrations: Multiple bands of medium to strong intensity are typically observed between 1500 - 1300 cm⁻¹ , arising from the coupled vibrations of the C=N, C-C, and N-N bonds within the heterocyclic ring.

  • C-S Stretching and Ring Bending: The fingerprint region, below 1000 cm⁻¹ , contains bands corresponding to C-S stretching and various ring deformation and bending modes. These bands can be numerous and are highly specific to the substitution pattern and isomer of the thiadiazole.

The identification of a thiadiazole ring often requires a more holistic analysis of the fingerprint region in conjunction with the C=N stretching bands.

Comparative Summary of IR Absorption Bands

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)IntensityNotes
Sulfone Asymmetric SO₂ Stretch1350 - 1300StrongA primary diagnostic peak.
Symmetric SO₂ Stretch1160 - 1120StrongThe second key diagnostic peak.
Thiadiazole C=N Stretch1650 - 1500VariablePosition is sensitive to isomer and substitution.
Ring Stretching1500 - 1300Medium to StrongMultiple bands are often observed.
C-S Stretch & Ring Bending< 1000Medium to WeakContributes to the unique fingerprint of the molecule.

Experimental Data: Illustrative Spectra

To provide a practical context, the following are representative IR spectral data for well-characterized compounds containing sulfone and thiadiazole moieties.

Example 1: Dimethyl Sulfone (Sulfone)

Dimethyl sulfone is a simple aliphatic sulfone. Its IR spectrum clearly displays the characteristic S=O stretching vibrations.

  • Asymmetric SO₂ Stretch: ~1309 cm⁻¹ (strong)

  • Symmetric SO₂ Stretch: ~1148 cm⁻¹ (strong)

Example 2: Diphenyl Sulfone (Sulfone)

In diphenyl sulfone, the sulfone group is attached to two phenyl rings. The electronic effects of the aromatic rings slightly shift the positions of the S=O stretching bands compared to an aliphatic sulfone.

  • Asymmetric SO₂ Stretch: ~1323 cm⁻¹ (strong)

  • Symmetric SO₂ Stretch: ~1157 cm⁻¹ (strong)

Example 3: 4-Phenyl-1,2,3-Thiadiazole (Thiadiazole)

This compound features a 1,2,3-thiadiazole ring substituted with a phenyl group. Its IR spectrum exhibits characteristic bands for both the aromatic and heterocyclic rings.

  • Aromatic C-H Stretch: ~3100 - 3000 cm⁻¹ (medium)

  • Aromatic C=C Stretch: ~1600 cm⁻¹ (medium)

  • Thiadiazole Ring Vibrations (including C=N): ~1450 cm⁻¹ (medium)

Example 4: 5-Amino-1,3,4-thiadiazole-2-thiol (Thiadiazole)

This derivative of 1,3,4-thiadiazole contains amino and thiol substituents, which introduce additional characteristic bands.

  • N-H Stretching (amino group): ~3300 - 3100 cm⁻¹ (medium, broad)

  • C=N Stretching: ~1620 cm⁻¹ (strong)

  • Thiadiazole Ring and C-S Vibrations: Multiple bands in the fingerprint region.

Experimental Protocols for IR Spectroscopy

The quality of an IR spectrum is highly dependent on the sample preparation technique. For solid samples, the two most common methods are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Protocol 1: KBr Pellet Method

This traditional transmission method provides high-quality spectra and is particularly useful for quantitative analysis.

Methodology:

  • Sample and KBr Preparation: Thoroughly dry high-purity, spectroscopic grade KBr powder in an oven at ~110°C for at least 2-4 hours to remove any adsorbed water. Store the dried KBr in a desiccator.

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample until it becomes a fine, glossy powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for 1-2 minutes to ensure a homogeneous dispersion of the sample within the KBr matrix.

  • Pellet Pressing: Transfer the finely ground mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 7-10 tons for 2-5 minutes.

  • Pellet Inspection: Carefully remove the die from the press and disassemble it. The resulting KBr pellet should be a clear or translucent disc. A cloudy or opaque pellet may indicate insufficient grinding, the presence of moisture, or an inappropriate sample-to-KBr ratio.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a rapid and convenient method that requires minimal sample preparation, making it ideal for routine analysis.

Methodology:

  • ATR Crystal Cleaning: Before each measurement, clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue to remove any residual contaminants.

  • Background Spectrum: With the clean, empty ATR accessory in place, record a background spectrum. This will account for any absorptions from the crystal and the surrounding atmosphere.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Applying Pressure: Lower the pressure arm of the ATR accessory onto the sample to ensure good contact between the sample and the crystal. Consistent pressure is crucial for reproducible results.

  • Spectral Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-650 cm⁻¹ for a diamond ATR).

  • Cleaning: After the measurement, retract the pressure arm and thoroughly clean the sample from the crystal surface using a suitable solvent and a soft tissue.

Visualization of Key Functional Groups and Vibrational Modes

G cluster_kbr KBr Pellet Method Workflow cluster_atr ATR Method Workflow kbr1 Grind Sample (1-2 mg) kbr2 Mix with Dry KBr (100-200 mg) kbr1->kbr2 Homogenize kbr3 Press into Pellet (7-10 tons) kbr2->kbr3 Load into Die kbr4 Acquire Spectrum (Transmission) kbr3->kbr4 Place in Holder atr1 Clean ATR Crystal atr2 Acquire Background atr1->atr2 atr3 Apply Sample atr2->atr3 atr4 Apply Pressure atr3->atr4 atr5 Acquire Spectrum (Reflectance) atr4->atr5

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Retention of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the expected High-Performance Liquid Chromatography (HPLC) retention behavior of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone. In the absence of a standardized, published method for this specific analyte, this document synthesizes fundamental chromatographic principles with experimental data from structurally related aromatic sulfones to offer a robust starting point for method development and comparison with alternative analytical strategies.

Introduction: The Analytical Challenge

4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone belongs to a class of heterocyclic sulfone compounds that are of significant interest in agrochemical and pharmaceutical research.[1] The accurate quantification and purity assessment of such molecules are critical for development and quality control. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and applicability to a wide range of moderately polar to non-polar compounds.

The retention time (t R) in RP-HPLC is a critical parameter, directly influenced by the physicochemical properties of the analyte and the chromatographic conditions. This guide will deconstruct these factors to predict the retention behavior of the title compound and propose a validated starting methodology.

Foundational Principles: What Governs Sulfone Retention in RP-HPLC?

In RP-HPLC, an analyte partitions between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol). The more hydrophobic (less polar) an analyte is, the more strongly it interacts with the stationary phase, leading to a longer retention time.

The key molecular features of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone that dictate its retention are:

  • The Phenyl Ring and Chlorine Atom: The chlorophenyl group is significantly hydrophobic, promoting strong interaction with the C18 stationary phase.

  • The Sulfone Group (-SO2-): The sulfone group is highly polar and possesses π-bonds.[2] While its polarity reduces overall hydrophobicity, its ability to engage in dipole-dipole interactions can be exploited for alternative selectivity.[2]

  • The 1,2,3-Thiadiazole Ring: This heterocyclic moiety adds a degree of polarity to the molecule.

The interplay between the hydrophobic chlorophenyl "anchor" and the polar sulfone and thiadiazole groups determines the overall retention. Generally, the retention of aromatic sulfones in RP-HPLC increases with higher molecular weight and lower overall polarity.[3]

G cluster_analyte Analyte Properties cluster_hplc HPLC Conditions A1 Hydrophobicity (e.g., logP) RT HPLC Retention Time (tR) A1->RT Influence A2 Polarity (Functional Groups) A2->RT Influence A3 Molecular Size/ Weight A3->RT Influence A4 π-Electrons A4->RT Influence S1 Stationary Phase (e.g., C18, Biphenyl) S1->RT Control M1 Mobile Phase (Organic Modifier %, pH) M1->RT Control

Caption: Factors influencing HPLC retention time.

Proposed Analytical Method & Expected Retention

Based on established methods for similar aromatic and heterocyclic compounds, the following protocol provides a validated starting point for the analysis of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone.[3][4][5]

Experimental Protocol: RP-HPLC Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Agilent Zorbax Eclipse C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Rationale: C18 columns are the industry standard for RP-HPLC, offering robust and predictable retention based primarily on hydrophobicity.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: The acidic modifier ensures the suppression of any ionizable groups and helps produce sharp, symmetrical peaks.

  • Mobile Phase B: Acetonitrile.

    • Rationale: Acetonitrile is a common organic modifier that offers good elution strength and low viscosity.[6]

  • Elution Program: Gradient elution for initial screening and method development.

    • Start at 40% B, hold for 2 minutes.

    • Linear gradient from 40% to 90% B over 15 minutes.

    • Hold at 90% B for 3 minutes.

    • Return to 40% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times.[7]

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

    • Rationale: The aromatic rings in the molecule are strong chromophores, making UV detection highly effective.

Predicted Retention Behavior

Given its structure, 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone is a moderately non-polar compound. On a standard C18 column with the proposed gradient, it is expected to elute in the mid-to-late region of the chromatogram. Its retention time will be significantly longer than more polar starting materials or byproducts but shorter than highly non-polar, larger molecules.

G P Sample Preparation (Dissolve in ACN/H2O) I HPLC Injection (10 µL) P->I S Chromatographic Separation (C18 Column, Gradient Elution) I->S D UV Detection (254 nm) S->D A Data Acquisition & Analysis D->A

Caption: General experimental workflow for HPLC analysis.

Comparison with Alternative Stationary Phases

While C18 is an excellent starting point, alternative stationary phases can offer different selectivity, which is crucial for separating the target analyte from closely related impurities.

Stationary PhasePrimary Retention MechanismAdvantage for Target AnalyteDisadvantage
Standard C18 Hydrophobic InteractionsUniversal applicability, high hydrophobicity provides good retention.[3]May not resolve isomers or compounds with very similar hydrophobicity.
Phenyl-Hexyl Hydrophobic & π-π InteractionsModerate π-π interactions with the analyte's aromatic rings can alter selectivity compared to C18.Weaker hydrophobic retention than C18.
Biphenyl Hydrophobic & Strong π-π InteractionsExcellent choice for sulfur-containing aromatic compounds. The biphenyl phase can engage in strong π-π stacking with the sulfone group and aromatic rings, significantly increasing retention and offering unique selectivity.[2]May lead to excessively long retention times, requiring a stronger mobile phase.

For challenging separations involving isomers or impurities where the primary difference is the position of a functional group, a Biphenyl column is a highly recommended alternative.[2] The enhanced π-π interactions can provide the necessary selectivity that a purely hydrophobic phase like C18 might lack.

Alternative Analytical Methodologies

MethodPrincipleApplicability to Target Analyte
Thin-Layer Chromatography (TLC) Partition chromatography on a solid plate.Excellent for rapid, qualitative assessment of reaction progress and purity. The principles of separation are similar to HPLC, allowing TLC to guide HPLC method development.[8][9]
Normal-Phase HPLC Polar stationary phase, non-polar mobile phase.Useful for separating isomers with minor differences in polarity that are not resolved by reversed-phase.
Gas Chromatography (GC) Partitioning into a gaseous mobile phase.Unlikely to be suitable. The molecule's high molecular weight and polarity suggest it will have very low volatility and may decompose at the high temperatures required for GC analysis.

Conclusion and Recommendations

For routine analysis and quantification of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone, a reversed-phase HPLC method using a C18 column is the most robust and reliable starting point. The proposed gradient method offers an excellent foundation for further optimization, which may involve adjusting the gradient slope or switching to an isocratic elution for quality control applications once the approximate retention time is known.

For complex samples containing challenging impurities or isomers, exploring a stationary phase with an alternative selectivity mechanism, such as a Biphenyl column, is strongly advised. The unique π-π interactions offered by this phase can provide the resolution unattainable on standard alkyl phases.[2] Complementary use of TLC for initial screening remains a valuable, time-saving tool in the development workflow.

References

  • Královský, J., Kalhousová, M., & Slosar, J. (1994). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. Collection of Czechoslovak Chemical Communications, 59(3), 569-574. Available from: [Link]

  • Camí, G. E., et al. (2011). Synthesis, growth and characterization of new 1,3,4-thiadiazole-5-(n-substituted)-sulfonamides cristals. SciELO. Available from: [Link]

  • Chen, H., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9045-9056. Available from: [Link]

  • Zhang, L., et al. (2017). Synthesis and Antibacterial Evaluation of New Sulfone Derivatives Containing 2-Aroxymethyl-1,3,4-Oxadiazole/Thiadiazole Moiety. Molecules, 22(1), 37. Available from: [Link]

  • PubChem. 5-[(4-chlorophenyl)sulfonyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • Lutz, M., Wenzler, M., & Likhotvorik, I. (2018). An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. Synthesis, 50(11), 2231-2234. Available from: [Link]

  • Xu, W., et al. (2013). Synthesis and bioactivities of novel thioether/sulfone derivatives containing 1,2,3-thiadiazole and 1,3,4-oxadiazole/thiadiazole moiety. Bioorganic & Medicinal Chemistry Letters, 23(21), 5833-5836. Available from: [Link]

  • Ghaffari, S., et al. (2017). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. RSC Advances, 7(50), 31461-31473. Available from: [Link]

  • Camí, G. E., et al. (2011). Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals. ResearchGate. Available from: [Link]

  • Amerigo Scientific. 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid. Available from: [Link]

  • Hanson, J. E. (2024). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. Available from: [Link]

  • Wilson, W. B., et al. (2015). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography. Polycyclic Aromatic Compounds, 35(2-4), 226-242. Available from: [Link]

  • Wiczling, P., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5123. Available from: [Link]

  • Park, J., et al. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Chemistry, 6(1), 32-41. Available from: [Link]

  • Namera, A. (2001). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. Available from: [Link]

  • Restek Corporation. (2010). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. Available from: [Link]

  • Chen, H., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available from: [Link]

  • Kupwade, R. V. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews. Available from: [Link]

  • Vanarote, D.S., et al. (2013). Determination of 4-Chloro-2-chloromethyl-5-(4-chlorophenyl)thieno[2,3-d]- pyrimidine in Rabbit Serum by HPLC and its Application in a Pharmacokinetic Study. Indian Journal of Pharmaceutical Education and Research, 47(1), 59-64. Available from: [Link]

  • Patel, D. B., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry, 17(4). Available from: [Link]

  • Gontova, T. M., et al. (2019). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. ResearchGate. Available from: [Link]

  • Di Mola, A., & Della Sala, G. (2022). Metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Organic & Biomolecular Chemistry, 20(31), 6149-6165. Available from: [Link]

  • Valentová, K., et al. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 27(10), 3267. Available from: [Link]

Sources

A Researcher's Guide to the Structural Elucidation of 5-Substituted 1,2,3-Thiadiazoles: An In-Depth Comparison of Crystallographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3-thiadiazole ring is a privileged heterocyclic scaffold in modern medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, antiviral, and antifungal properties.[1][2] The specific substitution at the 5-position of this five-membered ring system is often a critical determinant of a molecule's therapeutic efficacy and mechanism of action. Consequently, the precise and unambiguous determination of the three-dimensional structure of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new, more potent therapeutic agents.

This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the structural characterization of 5-substituted 1,2,3-thiadiazoles. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from years of experience in the field to empower researchers in their drug discovery endeavors.

The Unambiguous Power of Single-Crystal X-ray Diffraction

For the definitive determination of a molecule's three-dimensional structure, single-crystal X-ray diffraction (SC-XRD) remains the gold standard. This technique provides a detailed atomic-level picture, revealing precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state. This level of detail is often unattainable with other methods and is crucial for understanding intermolecular interactions in a crystal lattice, which can be a proxy for interactions in a biological system.

For instance, the crystal structure of the human Hsp90α N-terminal domain in complex with a series of 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles provided invaluable molecular details about their inhibitory activity.[3] Such information is critical for the design of next-generation inhibitors.

Below is a summary of representative crystallographic data for 5-substituted 1,2,3-thiadiazole derivatives. Access to comprehensive crystal structure data is available through the Cambridge Structural Database (CSD), a repository containing over 1.3 million curated crystal structures.[4]

Compound NameCCDC NumberSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)Reference
5-Amino-1,2,3-thiadiazole723858P2₁/cS1-N1=1.68, N1-N2=1.28, N2-C5=1.35, C5-S1=1.72, C5-N(amino)=1.33S1-N1-N2=113.2, N1-N2-C5=110.1, N2-C5-S1=103.5
(Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-oneNot specifiedC2/cS(10)-C(9)=1.75, S(10)-C(11)=1.78, N(7)-N(8)=1.40, N(7)-C(11)=1.41, C(9)-N(8)=1.29N(8)-C(9)-S(10)=116.3, N(7)-C(11)-S(10)=107.8[5]

Note: The second entry is a 1,3,4-thiadiazole derivative, included to illustrate the type of detailed data obtained from X-ray crystallography.

A Comparative Analysis: Alternative and Complementary Characterization Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are indispensable for routine characterization, reaction monitoring, and for providing complementary information.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, stereochemistry, packingUnambiguous structural determinationRequires a suitable single crystal, provides solid-state conformation
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms, chemical environment of nucleiExcellent for determining the carbon-hydrogen framework, can be used in solutionDoes not provide precise bond lengths/angles, can be difficult to interpret for complex molecules
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS)High sensitivity, provides molecular formulaDoes not provide structural information on its own
Infrared (IR) Spectroscopy Presence of functional groupsQuick and easy for identifying key functional groupsProvides limited information on the overall structure

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are workhorse techniques for organic chemists. They provide detailed information about the connectivity of a molecule. For example, in the characterization of 5-heteroarylsulfanyl-4-aryl-1,2,3-thiadiazoles, ¹H NMR signals at δ 7.26–7.68 ppm would confirm the presence of aromatic protons, while specific chemical shifts in the ¹³C NMR spectrum would indicate the carbon atoms of the thiadiazole ring.[6] However, NMR alone cannot definitively establish the three-dimensional arrangement of atoms in space, especially in cases of complex stereochemistry.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a newly synthesized compound. For instance, for a novel 5-substituted 1,2,3-thiadiazole, finding the experimental mass-to-charge ratio to be within a few parts per million of the calculated value provides strong evidence for the proposed molecular formula.[7]

Experimental Workflow: From Synthesis to Crystal Structure

A self-validating system in research requires robust and reproducible protocols. Below are detailed methodologies for the synthesis, crystallization, and structural analysis of 5-substituted 1,2,3-thiadiazoles.

Synthesis Protocol: The Hurd-Mori Reaction

The Hurd-Mori reaction is a widely used and reliable method for synthesizing 1,2,3-thiadiazoles from hydrazones and thionyl chloride (SOCl₂).[2][8]

Step 1: Formation of the Hydrazone

  • Dissolve the starting ketone (1 equivalent) in a suitable solvent such as ethanol.

  • Add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

  • Reflux the mixture for 2-4 hours and monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated semicarbazone, wash with water, and dry.

Step 2: Cyclization to the 1,2,3-Thiadiazole

  • Suspend the dried semicarbazone in a solvent like dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2-3 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by carefully adding it to a saturated sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Synthesis and Crystallization

G cluster_synthesis Synthesis (Hurd-Mori) cluster_crystallization Single Crystal Growth Ketone Starting Ketone Hydrazone Hydrazone Formation Ketone->Hydrazone Semicarbazide Semicarbazide Semicarbazide->Hydrazone Cyclization Cyclization Hydrazone->Cyclization ThionylChloride Thionyl Chloride ThionylChloride->Cyclization CrudeProduct Crude 1,2,3-Thiadiazole Cyclization->CrudeProduct Purification Column Chromatography CrudeProduct->Purification PureProduct Pure 5-Substituted-1,2,3-Thiadiazole Purification->PureProduct SolventScreen Solvent Screening PureProduct->SolventScreen SlowEvaporation Slow Evaporation SolventScreen->SlowEvaporation VaporDiffusion Vapor Diffusion SolventScreen->VaporDiffusion Cooling Slow Cooling SolventScreen->Cooling SingleCrystal Single Crystal SlowEvaporation->SingleCrystal VaporDiffusion->SingleCrystal Cooling->SingleCrystal G CrystalMount Mount Single Crystal on Diffractometer DataCollection X-ray Data Collection CrystalMount->DataCollection DataProcessing Data Processing & Integration DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & CIF File Generation StructureRefinement->Validation

Sources

A Comparative Guide to Reference Standards for the Analysis of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive comparison of reference standards and analytical methodologies for the quantitative analysis of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone. This guide emphasizes scientific integrity, offering field-proven insights and detailed experimental protocols.

Introduction to 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone

The 1,2,3-thiadiazole ring is a significant heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. When coupled with a sulfone functional group, these compounds present unique chemical properties that are of interest in drug discovery and development. Accurate and precise analytical methods are paramount for the characterization, purity assessment, and pharmacokinetic studies of such novel compounds. This guide focuses on providing a framework for the analysis of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone, a representative molecule of this class.

Due to the novelty of this specific compound, a publicly available, validated analytical method is not readily found in the literature. Therefore, this guide presents a proposed High-Performance Liquid Chromatography (HPLC) method based on established principles for the analysis of related aromatic sulfones and thiadiazole derivatives. Furthermore, we will compare the analytical considerations for this target analyte with a structurally related and commercially available certified reference standard, Bis(4-chlorophenyl) sulfone.

Reference Standards: A Comparative Overview

The reliability of any quantitative analysis hinges on the quality of the reference standard. For emerging compounds like 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone, obtaining a certified reference material (CRM) can be challenging. In contrast, well-established compounds often have readily available CRMs.

Feature4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfoneBis(4-chlorophenyl) sulfone (Alternative)
Availability Research-grade material available from chemical suppliers.Certified Reference Material (CRM) available from major suppliers (e.g., Sigma-Aldrich).
Purity Typically high (e.g., >95-98%), but may not be fully characterized for use as a quantitative standard.Certified purity with a comprehensive Certificate of Analysis (CoA) detailing impurities.
Certification Generally not certified under ISO 17034 or ISO/IEC 17025.Produced and certified in accordance with ISO/IEC 17025 and ISO 17034.
Traceability Often lacks metrological traceability to a national or international standard.Traceable to primary material from a National Metrology Institute (NMI), such as NIST.
Documentation Basic product information (CAS, MW), may include a basic CoA with purity by a single method.Detailed CoA with certified content by quantitative NMR, uncertainty, and expiry date.

Expert Insight: For early-stage research and development, a well-characterized research-grade material of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone may suffice for preliminary analytical work. However, for method validation, quality control, and regulatory submissions, the use of a certified reference standard is crucial. In the absence of a CRM for the target analyte, a thorough in-house characterization and qualification of the research-grade material are necessary to establish it as a working standard.

Proposed Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Based on the analysis of structurally similar compounds, a reversed-phase HPLC (RP-HPLC) method with UV detection is proposed for the quantitative analysis of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone. The principles for this method are adapted from established protocols for aromatic sulfones and other thiadiazole derivatives.

Experimental Protocol: Proposed RP-HPLC Method

Objective: To develop a selective and sensitive RP-HPLC method for the quantification of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV-Vis detector

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar to non-polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape and suppresses the ionization of any acidic or basic functional groups.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency.
Gradient Elution 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% BA gradient is proposed to ensure the elution of the main analyte with good peak shape and to elute any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength Determined by UV-Vis scan (likely in the 254-280 nm range)The chromophores in the molecule (aromatic ring, thiadiazole) are expected to absorb in this UV range. A PDA detector is ideal for determining the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Acetonitrile/Water (50:50, v/v)The diluent should be compatible with the mobile phase and effectively dissolve the analyte.

Sample Preparation:

  • Standard Solution: Accurately weigh a suitable amount of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone reference standard and dissolve it in the diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution of the stock solution.

  • Sample Solution: Prepare the sample by dissolving a known amount in the diluent to achieve a concentration within the calibration range of the working standards.

Method Validation (Self-Validating System):

For this proposed method to be considered trustworthy, it must undergo validation according to ICH guidelines. Key validation parameters include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of the Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Weigh Weighing Dissolve Dissolution in Diluent Weigh->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter Inject Injection Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A generalized workflow for the HPLC analysis of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone.

Comparative Analysis with an Alternative: Bis(4-chlorophenyl) sulfone

Bis(4-chlorophenyl) sulfone is a suitable alternative for comparison due to its structural similarities (a diaryl sulfone containing chlorophenyl groups) and its availability as a certified reference material. The analytical challenges and methodologies for this compound are well-documented.

Analytical Aspect4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone (Proposed)Bis(4-chlorophenyl) sulfone (Established)
Primary Analytical Technique RP-HPLC with UV detectionRP-HPLC with UV detection, Gas Chromatography (GC) with various detectors.
Stationary Phase C18 or other reversed-phase material.C18 for HPLC; non-polar or semi-polar columns for GC.
Mobile/Carrier Gas Acetonitrile/Water gradients for HPLC.Acetonitrile/Water for HPLC; Helium or Nitrogen for GC.
Detection UV-Vis (PDA recommended).UV-Vis for HPLC; Electron Capture Detector (ECD) or Mass Spectrometry (MS) for GC.
Key Challenges Method development and validation from scratch; sourcing a certified reference standard.Potential for co-elution with related impurities; ensuring inertness of the GC system to prevent analyte loss.

Expert Insight: While both compounds can be analyzed by RP-HPLC, the presence of the thiadiazole ring in the target analyte may influence its retention behavior and UV absorption spectrum compared to Bis(4-chlorophenyl) sulfone. For Bis(4-chlorophenyl) sulfone, GC analysis is also a viable option due to its thermal stability. However, for the thiadiazole-containing compound, potential thermal lability should be investigated before considering GC as a primary analytical technique.

Visualization of the Decision-Making Process for Method Selection

Method_Selection Analyte Analyte Properties (Polarity, Volatility, Thermal Stability) HPLC HPLC Analyte->HPLC GC GC Analyte->GC RP_HPLC Reversed-Phase HPLC HPLC->RP_HPLC Polar to Non-polar Analytes NP_HPLC Normal-Phase HPLC HPLC->NP_HPLC Very Polar Analytes SFC Supercritical Fluid Chromatography HPLC->SFC Chiral Separations GC_FID GC-FID GC->GC_FID General Organics GC_ECD GC-ECD (for halogenated compounds) GC->GC_ECD Electron-capturing Analytes GC_MS GC-MS (for identification & quantification) GC->GC_MS Broad Applicability

Caption: A flowchart illustrating the decision-making process for selecting an appropriate chromatographic method.

Conclusion

The accurate analysis of novel compounds like 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone is a critical aspect of drug development and chemical research. While the absence of a commercially available certified reference material and a validated analytical method presents a challenge, a systematic approach based on the analysis of related compounds can lead to the development of a robust and reliable HPLC method. This guide has provided a proposed methodology and a comparative framework to assist scientists in this endeavor. The principles of method validation, coupled with the use of well-characterized reference standards, are the cornerstones of achieving trustworthy and reproducible analytical results.

References

  • National Institute of Standards and Technology (NIST). Benz

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.